Hoipin-8
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
Molekularformel |
C23H15F2N4NaO3 |
|---|---|
Molekulargewicht |
456.4 g/mol |
IUPAC-Name |
sodium 2-[(E)-3-[2,6-difluoro-4-(1H-pyrazol-4-yl)phenyl]-3-oxoprop-1-enyl]-4-(1-methylpyrazol-4-yl)benzoate |
InChI |
InChI=1S/C23H16F2N4O3.Na/c1-29-12-17(11-28-29)13-2-4-18(23(31)32)14(6-13)3-5-21(30)22-19(24)7-15(8-20(22)25)16-9-26-27-10-16;/h2-12H,1H3,(H,26,27)(H,31,32);/q;+1/p-1/b5-3+; |
InChI-Schlüssel |
DLJPWYFLGYVMKV-WGCWOXMQSA-M |
Isomerische SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)C(=O)[O-])/C=C/C(=O)C3=C(C=C(C=C3F)C4=CNN=C4)F.[Na+] |
Kanonische SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)C(=O)[O-])C=CC(=O)C3=C(C=C(C=C3F)C4=CNN=C4)F.[Na+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
HOIPIN-8; HOIPIN 8; HOIPIN8 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Hoipin-8: A Technical Guide to its Mechanism of Action as a LUBAC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hoipin-8 is a potent and specific small-molecule inhibitor of the Linear Ubiquitin Chain Assembly Complex (LUBAC), a critical E3 ubiquitin ligase.[1][2][3] LUBAC plays a pivotal role in regulating the nuclear factor-κB (NF-κB) signaling pathway, which is central to inflammation, immunity, and cell survival.[4][5] this compound exerts its inhibitory effect by covalently modifying a key cysteine residue in the catalytic center of HOIP, the core enzymatic subunit of LUBAC. This guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound is an α,β-unsaturated carbonyl-containing compound that functions as a specific inhibitor of LUBAC. Its primary mechanism involves the covalent modification of the active site cysteine residue (Cys885) within the RING-IBR-RING (RBR) domain of the HOIP (Heme-oxidized IRP2 ubiquitin ligase-1L-interacting protein) subunit. This modification disrupts the RING-HECT-hybrid reaction mechanism essential for the formation of Met1-linked (linear) ubiquitin chains.
The LUBAC complex, composed of HOIP, HOIL-1L, and SHARPIN, is unique in its ability to generate these linear ubiquitin chains. These chains serve as a crucial scaffold for the recruitment and activation of downstream signaling components in the NF-κB pathway, particularly the IκB kinase (IKK) complex. By inhibiting HOIP, this compound effectively blocks the formation of linear ubiquitin chains, thereby suppressing the activation of NF-κB induced by various stimuli such as TNF-α and IL-1β.
Quantitative Data Summary
The potency and selectivity of this compound have been characterized across multiple assays. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity
| Assay Component | Parameter | This compound Value | Hoipin-1 Value (Comparator) | Reference |
|---|
| Recombinant LUBAC | IC50 | 11 nM | 2.8 µM | |
Table 2: Cellular Inhibitory Activity
| Cell Line | Stimulus/Assay | Parameter | This compound Value | Hoipin-1 Value (Comparator) | Reference |
|---|---|---|---|---|---|
| HEK293T | LUBAC-induced NF-κB activation | IC50 | 0.42 µM | 4.0 µM | |
| HEK293T | TNF-α-induced NF-κB activation | IC50 | 11.9 µM | ~4x less potent |
| A549 | Cytotoxicity (72h) | IC50 | > 100 µM | Not specified | |
Note: Hoipin-1 is an earlier, less potent LUBAC inhibitor from which this compound was derived.
Signaling Pathways and Logical Relationships
This compound's mechanism is centered on the inhibition of the LUBAC-mediated NF-κB signaling pathway.
LUBAC-Mediated NF-κB Activation Pathway
The following diagram illustrates the canonical NF-κB signaling pathway initiated by TNF-α and the point of intervention by this compound.
Caption: this compound inhibits LUBAC, preventing linear ubiquitination and subsequent NF-κB activation.
Key Experimental Protocols
The following are representative protocols used to characterize the mechanism of action of this compound.
In Vitro LUBAC Inhibition Assay
-
Objective: To determine the IC50 of this compound against recombinant LUBAC.
-
Materials:
-
Recombinant human LUBAC complex (HOIP, HOIL-1L, SHARPIN).
-
E1 (UBE1) and E2 (UbcH5c) enzymes.
-
Human ubiquitin.
-
ATP solution.
-
This compound and Hoipin-1 (as comparator) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
SDS-PAGE gels and immunoblotting reagents.
-
Anti-linear ubiquitin antibody.
-
-
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, and ATP in the assay buffer.
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixtures.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the recombinant LUBAC complex.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an antibody specific for Met1-linked (linear) ubiquitin chains to detect the formation of the product.
-
Quantify band intensities and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular NF-κB Reporter Assay
-
Objective: To measure the inhibitory effect of this compound on NF-κB activation in a cellular context.
-
Materials:
-
HEK293T cells.
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Plasmids for overexpressing LUBAC components (optional, for LUBAC-induced activation).
-
Lipofectamine or other transfection reagent.
-
TNF-α or other NF-κB stimulus.
-
This compound at various concentrations.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
-
-
Procedure:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter and control Renilla plasmids. For LUBAC-induced assays, also co-transfect with LUBAC expression plasmids.
-
Allow cells to recover and express the plasmids for 18-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/ml) for 6-8 hours (omit for LUBAC overexpression-induced assays).
-
Lyse the cells and measure both Firefly (NF-κB) and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the IC50 value by plotting the percentage of inhibition of normalized luciferase activity against the logarithm of the this compound concentration.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for testing LUBAC inhibitors.
Caption: Workflow for characterizing this compound's in vitro and cellular inhibitory activity.
Conclusion
This compound is a highly potent and specific inhibitor of the LUBAC E3 ligase. Its mechanism of action, covalent modification of the catalytic HOIP subunit, leads to the effective suppression of linear ubiquitination and subsequent NF-κB signaling. The quantitative data demonstrate a significant increase in potency compared to earlier inhibitors like Hoipin-1, with minimal cytotoxicity. This makes this compound a powerful research tool for elucidating the diverse physiological and pathological roles of LUBAC and a promising starting point for the development of therapeutics targeting inflammatory diseases and certain cancers.
References
- 1. This compound | HOIP inhibitor, LUBAC inhibitor| Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Small-molecule inhibitors of linear ubiquitin chain assembly complex (LUBAC), HOIPINs, suppress NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Downstream Effects of Hoipin-8 on NF-κB: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the downstream effects of Hoipin-8, a potent and specific small-molecule inhibitor of the Linear Ubiquitin Chain Assembly Complex (LUBAC), on the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound presents a significant advancement in the study of LUBAC-mediated cellular processes, offering a powerful tool to dissect the intricate mechanisms of NF-κB regulation. This document summarizes key quantitative data, details experimental protocols for assessing this compound's effects, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction: this compound and the LUBAC-NF-κB Axis
The canonical NF-κB signaling pathway is a cornerstone of inflammatory and immune responses.[1][2] Its activation is tightly regulated, in part, by post-translational modifications, particularly ubiquitination. The Linear Ubiquitin Chain Assembly Complex (LUBAC), composed of the subunits HOIP, HOIL-1L, and SHARPIN, is the only known E3 ligase complex that generates Met1-linked linear ubiquitin chains.[1][2][3] These linear ubiquitin chains play a critical role in the activation of the IκB kinase (IKK) complex, a pivotal step in the canonical NF-κB pathway.
This compound is a derivative of Hoipin-1, developed as a highly potent and specific inhibitor of LUBAC. It covalently modifies the active site cysteine (Cys885) in the catalytic HOIP subunit, thereby inhibiting the RING-HECT-hybrid reaction of LUBAC and preventing the formation of linear ubiquitin chains. This targeted inhibition of LUBAC provides a precise mechanism to probe the downstream consequences on NF-κB signaling and other LUBAC-dependent pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on LUBAC and NF-κB activation.
| Parameter | Value | Assay Condition | Reference |
| IC₅₀ for LUBAC Inhibition | 11 nM | In vitro ubiquitination assay with recombinant LUBAC. | |
| Potency vs. Hoipin-1 (LUBAC Inhibition) | 255-fold more potent | In vitro ubiquitination assay. | |
| IC₅₀ for LUBAC-mediated NF-κB Activation | 0.42 µM | NF-κB luciferase reporter assay in HEK293T cells. | |
| Potency vs. Hoipin-1 (LUBAC-mediated NF-κB) | 10-fold more potent | NF-κB luciferase reporter assay. | |
| IC₅₀ for TNF-α-induced NF-κB Activation | 11.9 µM | NF-κB luciferase reporter assay in A549 cells. | |
| Potency vs. Hoipin-1 (TNF-α-induced NF-κB) | 4-fold more potent | NF-κB luciferase reporter assay. |
Table 1: Inhibitory Potency of this compound
| Cell Line | Stimulus | This compound Concentration | Effect | Reference |
| A549 | TNF-α (10 ng/ml) | 30 µM | Suppression of intracellular linear ubiquitin levels. | |
| A549 | IL-1β (1 ng/ml) | 30 µM | Suppression of intracellular linear ubiquitin levels. | |
| BMDM | Poly(I:C) (10 µg/ml) | 30 µM | Suppression of intracellular linear ubiquitin levels. | |
| Jurkat | TNF-α | Not specified | Suppression of NF-κB activation and target gene expression. | |
| HepG2, Hep3B | TNF-α (10 ng/mL) | 30 µM | Inhibition of NF-κB target gene expression. | |
| HepG2 | TNF-α | 30 µM | Reduced phosphorylation of NF-κB signaling factors. |
Table 2: Cellular Effects of this compound on NF-κB Signaling
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the direct inhibition of LUBAC's catalytic activity. This has profound downstream effects on the canonical NF-κB signaling pathway, particularly in response to pro-inflammatory cytokines like TNF-α and IL-1β.
References
- 1. Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of linear ubiquitin chain assembly complex (LUBAC), HOIPINs, suppress NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Discovery and Characterization of Hoipin-8: A Potent LUBAC Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and biological characterization of Hoipin-8, a potent and specific small-molecule inhibitor of the Linear Ubiquitin Chain Assembly Complex (LUBAC). This compound has emerged as a critical tool for investigating the physiological and pathological roles of linear ubiquitination and presents a promising scaffold for the development of therapeutics targeting LUBAC-driven diseases, including inflammatory disorders and certain cancers. This document details the quantitative data associated with this compound's activity, provides in-depth experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.
Introduction
The Linear Ubiquitin Chain Assembly Complex (LUBAC) is a key regulator of cellular signaling, primarily through its unique ability to generate methionine-1 (M1)-linked ubiquitin chains.[1] LUBAC is composed of three subunits: HOIL-1L, SHARPIN, and the catalytic subunit HOIP (also known as RNF31).[1][2] This complex plays a crucial role in the activation of the nuclear factor-κB (NF-κB) signaling pathway, which is central to immune and inflammatory responses, cell survival, and protection from programmed cell death.[1][3] Dysregulation of LUBAC activity has been implicated in various diseases, making it an attractive target for therapeutic intervention.
This compound was identified through a medicinal chemistry effort to improve the potency of an earlier LUBAC inhibitor, Hoipin-1. This endeavor led to the development of a series of Hoipin-1 derivatives, with this compound emerging as the most potent inhibitor of LUBAC activity identified to date. This guide will delve into the technical details of this compound's discovery and characterization.
Discovery and Synthesis of this compound
This compound was discovered through the systematic synthesis and evaluation of derivatives of Hoipin-1, with the goal of enhancing its inhibitory potency against LUBAC. While the specific, step-by-step chemical synthesis protocol for this compound is not publicly available in the referenced literature, the discovery process involved creating a library of related compounds and screening them for LUBAC inhibition. This approach successfully yielded this compound, a compound with significantly improved activity.
Below is a logical workflow diagram illustrating the discovery process of this compound.
Quantitative Data Summary
This compound exhibits significantly enhanced potency as a LUBAC inhibitor compared to its predecessor, Hoipin-1. The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Cell Line/System | Notes | Reference(s) |
| LUBAC Inhibition (IC50) | 11 nM | Recombinant LUBAC | 255-fold more potent than Hoipin-1 (IC50 = 2.8 µM). | |
| LUBAC-mediated NF-κB Activation Inhibition (IC50) | 0.42 µM | HEK293T cells | 10-fold more potent than Hoipin-1. | |
| TNF-α-induced NF-κB Activation Inhibition (IC50) | 11.9 µM | HEK293T cells | 4-fold more potent than Hoipin-1. | |
| Cell Viability (IC50) | > 100 µM | A549 cells | Little cytotoxicity observed at effective concentrations. |
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the catalytic subunit of LUBAC, HOIP. Structural and biochemical analyses have revealed that this compound covalently modifies the active site cysteine residue (Cys885) within the RING2 domain of HOIP. This modification disrupts the RING-HECT-hybrid reaction mechanism of LUBAC, thereby preventing the formation of linear ubiquitin chains.
The following diagram illustrates the LUBAC-NF-κB signaling pathway and the point of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro LUBAC Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant LUBAC.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5c)
-
Recombinant human LUBAC (HOIL-1L/HOIP)
-
Human ubiquitin
-
ATP solution
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂)
-
SDS-PAGE loading buffer
-
Antibodies: anti-linear ubiquitin, anti-HOIP
Procedure:
-
Prepare a reaction mixture containing E1 enzyme, E2 enzyme, and recombinant LUBAC in the assay buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures and pre-incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Initiate the ubiquitination reaction by adding ubiquitin and ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot analysis using an anti-linear ubiquitin antibody to detect the formation of linear ubiquitin chains. An anti-HOIP antibody can be used as a loading control.
-
Quantify the band intensities to determine the IC50 value of this compound.
NF-κB Luciferase Reporter Assay
This cell-based assay quantifies the effect of this compound on the transcriptional activity of NF-κB.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Control reporter plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TNF-α or IL-1β
-
This compound (dissolved in DMSO)
-
Luciferase assay reagent
-
Lysis buffer
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent.
-
After 18-24 hours, replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control). Pre-treat the cells for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory cytokine such as TNF-α (e.g., 10 ng/ml) for 6 hours.
-
Wash the cells with PBS and lyse them using the provided lysis buffer.
-
Measure the firefly luciferase activity in the cell lysates using a luminometer.
-
Measure the Renilla luciferase activity to normalize for transfection efficiency.
-
Calculate the relative luciferase units (RLU) and determine the IC50 value of this compound for NF-κB activation.
The following diagram illustrates the workflow for assessing this compound activity.
Conclusion
This compound is a highly potent and specific inhibitor of LUBAC that has proven to be an invaluable research tool for dissecting the complex roles of linear ubiquitination in health and disease. Its favorable potency and low cytotoxicity make it a compelling lead compound for the development of novel therapeutics targeting LUBAC-driven pathologies. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals seeking to explore the therapeutic potential of LUBAC inhibition. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. February 2016 Activation of NF-κB pathway and suppression of cell death through linear polyubiquitination activity of LUBAC | Experimental Animal Division (RIKEN BRC) [mus.brc.riken.jp]
- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
HOIPIN-8: A Potent and Specific Inhibitor of Linear Ubiquitination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Linear (Met1-linked) ubiquitination is a critical post-translational modification that governs a multitude of cellular signaling pathways, most notably the canonical NF-κB pathway, which is central to inflammation, immunity, and cell survival. The Linear Ubiquitin Chain Assembly Complex (LUBAC) is the sole E3 ligase responsible for generating these linear ubiquitin chains. Dysregulation of LUBAC activity has been implicated in various inflammatory and autoimmune diseases, as well as certain cancers. This has spurred the development of specific inhibitors targeting this complex. HOIPIN-8 has emerged as a highly potent and selective small-molecule inhibitor of LUBAC. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols for its characterization, and its impact on key signaling pathways.
Introduction to Linear Ubiquitination and LUBAC
The ubiquitin system is a versatile cellular signaling mechanism involving the attachment of ubiquitin, a small regulatory protein, to substrate proteins. This process is mediated by a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase provides substrate specificity. Linear ubiquitin chains are formed by the head-to-tail linkage of ubiquitin moieties, where the C-terminal glycine of one ubiquitin is conjugated to the N-terminal methionine of another.[1]
The Linear Ubiquitin Chain Assembly Complex (LUBAC) is the only known E3 ligase that specifically generates these Met1-linked chains.[2][3] LUBAC is a trimeric complex composed of:
-
HOIL-1L (Heme-oxidized IRP2 ubiquitin ligase-1L): Also known as RBCK1.
-
HOIP (HOIL-1L interacting protein): Also known as RNF31, this is the catalytic subunit of the complex.[2][4]
-
SHARPIN (SHANK-associated RH domain-interacting protein).
LUBAC plays a crucial role in activating the canonical NF-κB pathway in response to various stimuli, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Upon receptor stimulation, LUBAC is recruited to signaling complexes where it attaches linear ubiquitin chains to components such as NEMO (NF-κB essential modulator), leading to the activation of the IκB kinase (IKK) complex and subsequent NF-κB activation.
This compound: A Potent LUBAC Inhibitor
This compound is a synthetic small molecule that acts as a potent inhibitor of LUBAC. It is a derivative of HOIPIN-1, with significantly enhanced potency.
Mechanism of Action
This compound specifically targets the catalytic HOIP subunit of the LUBAC complex. Structural and biochemical analyses have revealed that HOIPINs, including this compound, inhibit the RING-HECT-hybrid reaction in HOIP by covalently modifying the active site cysteine residue (Cys885). This modification blocks the transfer of ubiquitin from the E2 conjugating enzyme to the substrate, thereby preventing the formation of linear ubiquitin chains. This compound has been shown to be highly selective for LUBAC, with minimal effects on other E3 ligases or different types of ubiquitin linkages (e.g., K48, K63).
Quantitative Data on this compound Efficacy
The inhibitory potency of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay System | Reference |
| IC50 | 11 nM | Recombinant LUBAC (in vitro) | |
| IC50 | 0.42 µM | LUBAC-induced NF-κB activation (HEK293T cells) | |
| IC50 | 11.9 µM | TNF-α-induced NF-κB activation | |
| IC50 | 100 µM | Cytotoxicity (A549 cells, 72h) |
| Comparison | Fold Increase in Potency | Assay | Reference |
| This compound vs. HOIPIN-1 | 255-fold | petit-LUBAC inhibition | |
| This compound vs. HOIPIN-1 | 10-fold | LUBAC-induced NF-κB activation | |
| This compound vs. HOIPIN-1 | 4-fold | TNF-α-mediated NF-κB activation |
Signaling Pathways Modulated by this compound
This compound, by inhibiting LUBAC, significantly impacts signaling pathways that are dependent on linear ubiquitination. The most well-characterized of these is the canonical NF-κB pathway.
TNF-α Signaling Pathway
dot
Caption: TNF-α signaling pathway leading to NF-κB activation, and its inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
dot
Caption: A generalized experimental workflow for characterizing the inhibitory activity of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro LUBAC Ubiquitination Assay
This assay biochemically reconstitutes the linear ubiquitination activity of LUBAC to directly measure the inhibitory effect of this compound.
Materials:
-
Recombinant human E1 (UBA1)
-
Recombinant human E2 (UbcH5c or UbcH7)
-
Recombinant human LUBAC complex (HOIP, HOIL-1L, SHARPIN)
-
Human ubiquitin
-
ATP
-
This compound (in DMSO)
-
Assay buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
SDS-PAGE loading buffer
-
Anti-linear ubiquitin antibody
-
Anti-HOIP antibody
Procedure:
-
Prepare a reaction mixture containing E1 (e.g., 100 nM), E2 (e.g., 500 nM), and ubiquitin (e.g., 50 µM) in assay buffer.
-
Add recombinant LUBAC to a final concentration of, for example, 200 nM.
-
Add varying concentrations of this compound (e.g., from 1 nM to 10 µM) or DMSO as a vehicle control. Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Resolve the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Perform immunoblotting with an anti-linear ubiquitin antibody to detect the formation of linear ubiquitin chains. Use an anti-HOIP antibody as a loading control.
-
Quantify the band intensities to determine the IC₅₀ value of this compound.
NF-κB Luciferase Reporter Assay
This cell-based assay measures the effect of this compound on NF-κB transcriptional activity.
Materials:
-
HEK293T or A549 cells
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
Complete cell culture medium
-
This compound (in DMSO)
-
TNF-α or IL-1β
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) or IL-1β (e.g., 1 ng/mL) for 6-8 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the stimulated control and determine the IC₅₀ value.
Cell Viability Assay (e.g., Resazurin-based)
This assay assesses the cytotoxicity of this compound.
Materials:
-
A549 cells
-
Complete cell culture medium
-
This compound (in DMSO)
-
Resazurin sodium salt solution
-
Fluorescence plate reader
Procedure:
-
Seed A549 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 to 200 µM) or DMSO for the desired duration (e.g., 24, 48, or 72 hours).
-
Add resazurin solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value for cytotoxicity.
Conclusion
This compound is a valuable research tool for elucidating the roles of linear ubiquitination in health and disease. Its high potency and specificity for LUBAC make it a superior probe compared to its predecessors and other less specific NF-κB inhibitors. The experimental protocols detailed in this guide provide a framework for the robust characterization of this compound and other potential LUBAC inhibitors. As our understanding of the intricacies of linear ubiquitination continues to grow, molecules like this compound will be instrumental in validating LUBAC as a therapeutic target for a range of human diseases.
References
- 1. The linear ubiquitin chain assembly complex (LUBAC) generates heterotypic ubiquitin chains | eLife [elifesciences.org]
- 2. Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
Biochemical Properties of Hoipin-8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hoipin-8 is a potent and specific small-molecule inhibitor of the Linear Ubiquitin Chain Assembly Complex (LUBAC), the only known E3 ligase responsible for generating linear (Met1-linked) ubiquitin chains.[1][2][3] Linear ubiquitination is a critical post-translational modification that plays a pivotal role in the activation of the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammatory and immune responses.[2][4] Dysregulation of LUBAC activity has been implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target. This compound, a derivative of Hoipin-1, exhibits significantly enhanced potency in inhibiting LUBAC and suppressing NF-κB signaling, positioning it as a valuable research tool and a potential therapeutic agent. This technical guide provides an in-depth overview of the biochemical properties of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions as a covalent inhibitor of LUBAC. The LUBAC complex is composed of three subunits: HOIL-1L, SHARPIN, and the catalytic subunit HOIP (also known as RNF31). This compound specifically targets the HOIP subunit.
Structural and biochemical analyses have revealed that this compound covalently modifies the active site cysteine residue (Cys885) within the RING2 domain of HOIP. This modification occurs via a Michael addition reaction, effectively blocking the thioester-linked ubiquitin transfer, a critical step in the RING-HECT hybrid catalytic mechanism of HOIP. By inhibiting the catalytic activity of HOIP, this compound prevents the formation of linear ubiquitin chains on target proteins, such as NEMO (IKKγ), which is essential for the activation of the IKK complex and subsequent NF-κB signaling.
Quantitative Data
The inhibitory potency of this compound has been quantified in various assays, demonstrating its significant improvement over its predecessor, Hoipin-1.
| Parameter | Value | Assay Conditions | Reference(s) |
| IC50 (LUBAC inhibition) | 11 nM | In vitro petit-LUBAC inhibition assay | |
| IC50 (NF-κB activation) | 0.42 µM | LUBAC-mediated NF-κB activation in HEK293T cells (24 hours) | |
| IC50 (TNF-α-induced NF-κB activation) | 11.9 µM | TNF-α-induced NF-κB luciferase reporter assay in HEK293T cells (6 hours) | |
| Cellular Toxicity (A549 cells) | >100 µM | Cell viability assay after 72 hours of treatment |
Experimental Protocols
In Vitro LUBAC Inhibition Assay
This protocol describes an in vitro ubiquitination assay to determine the inhibitory activity of this compound on LUBAC.
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UbcH5c)
-
Recombinant human LUBAC complex (HOIP, HOIL-1L, SHARPIN) or petit-LUBAC
-
His-tagged ubiquitin
-
ATP
-
This compound (dissolved in DMSO)
-
Ubiquitination reaction buffer (e.g., 50 mM HEPES pH 8.0, 50 mM NaCl, 10 mM MgCl₂, 1 mM TCEP)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Antibodies: Anti-His tag, Anti-linear ubiquitin
Procedure:
-
Prepare the ubiquitination reaction mixture in a microcentrifuge tube by combining the E1 enzyme, E2 enzyme, His-tagged ubiquitin, and recombinant LUBAC in the ubiquitination reaction buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform immunoblotting with an anti-His tag antibody to detect total ubiquitination and an anti-linear ubiquitin antibody to specifically detect the formation of linear ubiquitin chains.
-
Quantify the band intensities to determine the IC₅₀ value of this compound.
In Vitro LUBAC Inhibition Assay Workflow
NF-κB Luciferase Reporter Assay
This protocol outlines a cell-based assay to measure the effect of this compound on TNF-α-induced NF-κB activation.
Materials:
-
HEK293T cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
Recombinant human TNF-α
-
This compound (dissolved in DMSO)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.
-
After 18-24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Calculate the fold induction of NF-κB activity relative to the unstimulated control and determine the IC₅₀ value of this compound.
NF-κB Luciferase Reporter Assay Workflow
Cell Viability Assay
This protocol is used to assess the cytotoxicity of this compound on a given cell line.
Materials:
-
A549 cells (or other cell line of interest)
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo)
-
Plate reader (absorbance or fluorescence, depending on the reagent)
Procedure:
-
Seed A549 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for the desired period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or fluorometric conversion.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Signaling Pathway
This compound inhibits the LUBAC-mediated NF-κB signaling pathway. The following diagram illustrates the key steps in this pathway and the point of inhibition by this compound.
This compound inhibits LUBAC-mediated NF-κB activation.
References
- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | HOIP inhibitor, LUBAC inhibitor| Probechem Biochemicals [probechem.com]
- 4. Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Hoipin-8 as a Chemical Probe for LUBAC: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The Linear Ubiquitin Chain Assembly Complex (LUBAC) is a critical E3 ubiquitin ligase complex, unique in its ability to generate methionine-1 (M1)-linked linear ubiquitin chains. This activity is fundamental to the activation of the canonical nuclear factor-κB (NF-κB) signaling pathway, a cornerstone of immune and inflammatory responses. Dysregulation of LUBAC is implicated in various inflammatory diseases and cancers, making it a compelling target for therapeutic intervention. Hoipin-8 has emerged as a potent and selective small-molecule inhibitor of LUBAC, serving as an invaluable chemical probe to dissect the complex biology of linear ubiquitination. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and its application in studying LUBAC-mediated signaling pathways.
Introduction to LUBAC and this compound
The Linear Ubiquitin Chain Assembly Complex (LUBAC) is the only known enzymatic system capable of generating linear polyubiquitin chains, a process essential for robust NF-κB activation in response to stimuli like TNF-α and IL-1β.[1][2] LUBAC is composed of three subunits: HOIL-1L (Heme-oxidized IRP2 ubiquitin ligase 1), SHARPIN (SHANK-associated RH domain-interacting protein), and the catalytically active HOIP (HOIL-1L-interacting protein).[2][3] The HOIP subunit contains the E3 ligase activity responsible for attaching ubiquitin moieties head-to-tail.[2]
Given its central role in inflammation and cell survival, there has been significant interest in developing specific inhibitors to probe LUBAC's function. This compound (HOIP inhibitor-8) is a derivative of the earlier identified inhibitor, Hoipin-1. It was developed to improve potency and serves as a powerful research tool for investigating the physiological and cellular functions of LUBAC. This compound exhibits significantly enhanced inhibitory activity against LUBAC and subsequent NF-κB activation compared to its predecessor, with minimal cytotoxicity at effective concentrations.
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the catalytic activity of the HOIP subunit. Structural and biochemical analyses have revealed that HOIP generates linear ubiquitin chains via a RING-HECT-hybrid reaction mechanism. This process involves the transient transfer of ubiquitin to a catalytic cysteine residue (Cys885) within the RING2 domain of HOIP, forming a thioester intermediate.
This compound functions by covalently modifying this active site Cys885. This modification sterically hinders the binding and transfer of ubiquitin, effectively shutting down the enzymatic cascade required for linear chain formation. This targeted inhibition prevents the linear ubiquitination of LUBAC substrates, such as NEMO (NF-κB essential modulator), thereby blocking the downstream activation of the IKK complex and subsequent NF-κB signaling.
Data Presentation: Quantitative Inhibitory Profile
This compound demonstrates a significant increase in potency over its parent compound, Hoipin-1. Its inhibitory activity has been quantified across various biochemical and cell-based assays.
| Assay Type | Target/System | Parameter | This compound Value | Hoipin-1 Value | Fold Improvement | Reference |
| Biochemical Assay | Recombinant petit-LUBAC | IC₅₀ | 11 nM | 2.8 µM (2800 nM) | ~255x | |
| Cell-Based Assay | LUBAC-mediated NF-κB Activation (HEK293T) | IC₅₀ | 0.42 µM | ~4.2 µM (estimated) | ~10x | |
| Cell-Based Assay | TNF-α-induced NF-κB Activation (HEK293T) | IC₅₀ | 11.9 µM | ~47.6 µM (estimated) | ~4x | |
| Cytotoxicity Assay | A549 Cells (72 hr) | IC₅₀ | >100 µM | Not Reported | N/A |
LUBAC-Mediated Signaling Pathways
LUBAC is a central regulator of the canonical NF-κB pathway, which is initiated by pro-inflammatory cytokines such as TNF-α.
Experimental Protocols
The following protocols are generalized methodologies based on published literature for assessing the activity of this compound. Researchers should optimize conditions for their specific experimental systems.
In Vitro LUBAC Inhibition Assay
This assay directly measures the ability of this compound to inhibit the E3 ligase activity of recombinant LUBAC.
-
Reagents: Recombinant LUBAC (or petit-LUBAC), E1 activating enzyme, E2 conjugating enzyme (UbcH5c), His-tagged ubiquitin, ATP, this compound (in DMSO), assay buffer.
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, E1, E2, and His-ubiquitin.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.
-
Initiate the reaction by adding recombinant LUBAC.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the formation of polyubiquitin chains by immunoblotting using an anti-His or anti-ubiquitin antibody. A reduction in the ubiquitin smear/ladder indicates inhibition.
-
Cell-Based NF-κB Luciferase Reporter Assay
This assay quantifies the effect of this compound on NF-κB-dependent gene transcription in living cells.
-
Materials: HEK293T cells, NF-κB luciferase reporter plasmid, a control reporter plasmid (e.g., Renilla luciferase), transfection reagent, TNF-α, this compound, luciferase assay substrate.
-
Procedure:
-
Co-transfect HEK293T cells with the NF-κB and control reporter plasmids. Allow cells to express for 18-24 hours.
-
Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory stimulus, such as TNF-α (e.g., 10 ng/mL), for 6 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer.
-
Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity. Calculate the IC₅₀ value from the dose-response curve.
-
Immunoblotting for Cellular Linear Ubiquitination
This method directly visualizes the inhibitory effect of this compound on the formation of linear ubiquitin chains within cells.
-
Materials: A549 cells or Bone Marrow-Derived Macrophages (BMDMs), this compound, stimulus (TNF-α, IL-1β, or poly(I:C)), cell lysis buffer, antibodies specific for M1-linked ubiquitin chains.
-
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat cells with this compound (e.g., 30 µM) for 30-60 minutes.
-
Stimulate the cells with the appropriate agonist (e.g., 10 ng/mL TNF-α) for the desired time while maintaining the presence of this compound.
-
Wash cells with cold PBS and lyse them.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for linear (M1) ubiquitin chains.
-
Use an appropriate secondary antibody and chemiluminescent substrate to visualize the bands. A decrease in signal in this compound-treated lanes indicates inhibition.
-
Applications in Research and Drug Development
This compound is a pivotal tool for:
-
Target Validation: Confirming the role of LUBAC in various disease models, from inflammatory conditions to oncology.
-
Pathway Elucidation: Dissecting the specific downstream consequences of linear ubiquitination in signaling pathways beyond NF-κB, such as innate immunity and cell death.
-
Therapeutic Development: Serving as a lead compound for the development of drugs targeting LUBAC. Studies have shown that this compound can induce cell death in certain lymphoma cells and alleviate psoriasis-like symptoms in mouse models, highlighting its therapeutic potential.
-
Anti-Tumor Immunity: Research suggests that inhibiting HOIP can sensitize tumor cells to apoptosis induced by immune cytokines like TNF-α and IFN-γ, potentially enhancing anti-tumor immune responses.
Conclusion
This compound is a highly potent and specific chemical probe that has become indispensable for the study of LUBAC biology. Its ability to selectively inhibit the formation of linear ubiquitin chains allows for precise interrogation of LUBAC's function in health and disease. The comprehensive data on its inhibitory constants and the established protocols for its use provide a solid foundation for researchers aiming to explore the intricate world of linear ubiquitination. As research continues, this compound and its future derivatives will undoubtedly play a crucial role in unraveling new biological functions of LUBAC and paving the way for novel therapeutic strategies.
References
Hoipin-8: A Deep Dive into its Effects on Cytokine Signaling Pathways
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Hoipin-8 has emerged as a potent and highly selective small molecule inhibitor of the Linear Ubiquitin Chain Assembly Complex (LUBAC), a critical E3 ligase complex in the regulation of inflammatory and immune signaling. By targeting the catalytic activity of the HOIP (HOIL-1L-interacting protein) subunit of LUBAC, this compound offers a powerful tool to dissect the intricate roles of linear ubiquitination in cellular processes and presents a promising therapeutic strategy for a range of inflammatory diseases and cancers. This technical guide provides an in-depth analysis of this compound's mechanism of action and its profound effects on key cytokine signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.
Core Mechanism of Action: Inhibition of LUBAC
LUBAC is a unique E3 ligase complex composed of three subunits: HOIP, HOIL-1L, and SHARPIN. It is the only known enzyme to generate methionine-1 (M1)-linked linear ubiquitin chains. This process of linear ubiquitination is a crucial post-translational modification that serves as a scaffold for the recruitment of downstream signaling proteins, most notably in the activation of the canonical Nuclear Factor-kappa B (NF-κB) pathway.
This compound exerts its inhibitory effect by covalently modifying the active site cysteine (Cys885) within the RING-in-between-RING (RBR) domain of HOIP. This modification blocks the thioester-linked ubiquitin transfer, thereby preventing the formation of linear ubiquitin chains.[1]
Quantitative Data on this compound Activity
The potency of this compound has been quantified in various assays, demonstrating its high affinity and specificity for LUBAC and its downstream signaling pathways.
| Parameter | Value | Assay Conditions | Reference |
| IC50 for LUBAC Inhibition | 11 nM | Recombinant LUBAC in vitro ubiquitination assay | [2][3] |
| IC50 for LUBAC-mediated NF-κB Activation | 0.42 µM | HEK293T cells with NF-κB luciferase reporter | [3] |
| IC50 for TNF-α-induced NF-κB Activation | 11.9 µM | A549 cells with NF-κB luciferase reporter | [3] |
Effect on Key Cytokine Signaling Pathways
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The canonical NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its activation by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) is heavily dependent on LUBAC-mediated linear ubiquitination.
Upon cytokine receptor activation, LUBAC is recruited to the receptor signaling complex where it attaches linear ubiquitin chains to NEMO (NF-κB Essential Modulator), a regulatory subunit of the IκB kinase (IKK) complex. This linear ubiquitination of NEMO is a critical step for the recruitment and activation of the IKK complex, which in turn phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. The degradation of IκBα liberates the NF-κB dimers (typically p50/p65) to translocate to the nucleus and initiate the transcription of target genes, including those encoding pro-inflammatory cytokines, chemokines, and anti-apoptotic proteins.
This compound potently suppresses TNF-α and IL-1β-induced NF-κB activation by inhibiting LUBAC's ability to generate these essential linear ubiquitin scaffolds. This leads to a reduction in IKK activation, decreased IκBα degradation, and subsequent inhibition of NF-κB nuclear translocation and target gene expression.
Interferon (IFN) Antiviral Signaling Pathway
Beyond its role in pro-inflammatory cytokine signaling, LUBAC and linear ubiquitination are also implicated in the innate immune response to viral infections, particularly in the production of type I interferons (IFNs). The recognition of viral components by pattern recognition receptors (PRRs) can trigger signaling cascades that lead to the activation of transcription factors such as Interferon Regulatory Factor 3 (IRF3).
This compound has been shown to suppress the activation of IFN antiviral pathways. For instance, in response to the viral mimic poly(I:C), this compound can inhibit the phosphorylation and activation of TANK-binding kinase 1 (TBK1) and IRF3, which are key upstream regulators of type I IFN production. This suggests that LUBAC-mediated linear ubiquitination is an important component of the signaling machinery that leads to an effective antiviral response.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is the principal signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in hematopoiesis, immune regulation, and development.
Currently, there is limited direct evidence to suggest that this compound broadly affects the canonical JAK-STAT pathway. However, an interesting point of crosstalk has been identified. Recent studies have shown that STAT1 can be linearly ubiquitinated by HOIP. This modification appears to limit type-I IFN anti-viral responses. This suggests an indirect and context-dependent role for LUBAC in modulating STAT1 activity. By inhibiting LUBAC, this compound could potentially alter the dynamics of STAT1 ubiquitination and its subsequent signaling in response to type I IFNs. Further research is required to fully elucidate the broader implications of LUBAC inhibition on the diverse functions of the JAK-STAT pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for a variety of cellular processes, including proliferation, differentiation, and stress responses. The core of these pathways consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK).
Studies have indicated that this compound does not directly inhibit the activation of key MAPK members such as JNK and TAK1 in response to pro-inflammatory stimuli. However, it is important to note that LUBAC is involved in the upstream signaling events of other pathways that can lead to MAPK activation, such as the T-cell receptor (TCR) signaling cascade. Therefore, while this compound may not have a direct inhibitory effect on the core MAPK cascade, its influence on upstream signaling complexes in specific cellular contexts could indirectly modulate MAPK activity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are outlines for key experiments.
In Vitro LUBAC Inhibition Assay
This assay directly measures the ability of this compound to inhibit the formation of linear ubiquitin chains by recombinant LUBAC.
-
Reagents: Recombinant human E1 (UBE1), E2 (UbcH5c), ubiquitin, ATP, and purified LUBAC (recombinant HOIP/HOIL-1L/SHARPIN). This compound dissolved in DMSO.
-
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, and ATP in ubiquitination buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding the purified LUBAC complex.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the formation of linear ubiquitin chains by immunoblotting using an antibody specific for M1-linked ubiquitin chains.
-
-
Data Analysis: Quantify the intensity of the linear ubiquitin chain smear and calculate the IC50 value for this compound.
NF-κB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of this compound.
-
Materials: HEK293T or A549 cells, NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase), a control plasmid expressing Renilla luciferase (for normalization), transfection reagent, TNF-α or IL-1β, this compound, and a dual-luciferase reporter assay system.
-
Procedure:
-
Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with TNF-α or IL-1β for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of NF-κB activity relative to the unstimulated control and determine the IC50 of this compound.
Immunoblotting for NF-κB Pathway Components
This method visualizes the phosphorylation and degradation of key proteins in the NF-κB signaling cascade.
-
Materials: A549 or other suitable cells, TNF-α or IL-1β, this compound, cell lysis buffer, protease and phosphatase inhibitors, primary antibodies (e.g., anti-phospho-IKKα/β, anti-IκBα, anti-phospho-p65), and secondary antibodies.
-
Procedure:
-
Seed cells and allow them to adhere.
-
Pre-treat cells with this compound or DMSO for 1-2 hours.
-
Stimulate cells with TNF-α or IL-1β for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with specific primary antibodies followed by HRP-conjugated secondary antibodies.
-
Visualize protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Analyze the changes in phosphorylation and protein levels of IKK, IκBα, and p65 in the presence and absence of this compound.
Quantitative PCR (qPCR) for Cytokine Gene Expression
This technique quantifies the mRNA levels of NF-κB target genes.
-
Materials: Cells, TNF-α or IL-1β, this compound, RNA extraction kit, reverse transcription kit, qPCR master mix, and primers for target genes (e.g., IL6, ICAM1) and a housekeeping gene (e.g., GAPDH).
-
Procedure:
-
Treat cells with this compound and/or cytokine stimuli as described for immunoblotting.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using specific primers for the target and housekeeping genes.
-
-
Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene.
Conclusion
This compound is a powerful and specific inhibitor of LUBAC that has significantly advanced our understanding of the role of linear ubiquitination in cytokine signaling. Its primary and most profound effect is the potent inhibition of the canonical NF-κB pathway, a cornerstone of inflammatory responses. Furthermore, its ability to suppress IFN antiviral signaling highlights the broad involvement of LUBAC in innate immunity. While its direct impact on the JAK-STAT and MAPK pathways appears to be limited, emerging evidence of crosstalk, particularly with STAT1, suggests a more complex regulatory role for linear ubiquitination than previously appreciated. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the multifaceted effects of this compound and to explore its therapeutic potential in a variety of disease contexts.
References
molecular target of Hoipin-8
An In-depth Technical Guide to the Molecular Target of Hoipin-8
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent and specific small-molecule inhibitor of the Linear Ubiquitin Chain Assembly Complex (LUBAC), a critical regulator of immune and inflammatory signaling.[1][2][3] Its primary molecular target is the HOIP subunit of LUBAC, the catalytic component responsible for generating Met1-linked (linear) ubiquitin chains.[4][5] this compound acts by covalently modifying the active site cysteine (Cys885) within HOIP, thereby disrupting its E3 ligase activity and potently inhibiting downstream signaling pathways, most notably the canonical NF-κB pathway. With an in vitro IC50 of 11 nM for LUBAC, this compound represents a significant improvement over its predecessors and serves as a powerful chemical probe for elucidating the physiological functions of linear ubiquitination and as a potential therapeutic agent for inflammatory diseases and certain cancers.
The Linear Ubiquitin Chain Assembly Complex (LUBAC)
LUBAC is a unique E3 ubiquitin ligase complex essential for various cellular processes, including innate immunity, inflammation, and protection against programmed cell death. It is the only known enzyme that specifically generates linear ubiquitin chains, where the C-terminal glycine of one ubiquitin is linked to the N-terminal methionine of another. The complex is composed of three core subunits:
-
HOIL-1L (heme-oxidized IRP2 ubiquitin ligase-1L) : A component with E3 ligase activity that can monoubiquitinate LUBAC subunits, providing substrates for HOIP.
-
HOIP (HOIL-1L-interacting protein) : The catalytic heart of the complex, responsible for generating the linear ubiquitin chains. It is also known as RNF31.
-
SHARPIN (SHANK-associated RH domain-interacting protein) : A crucial component for stabilizing the complex and for its recruitment to signaling complexes like the TNFR1-signaling complex.
LUBAC-mediated linear ubiquitination is a key step in activating the canonical NF-κB pathway in response to stimuli such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
Caption: Structure of the Linear Ubiquitin Chain Assembly Complex (LUBAC).
Molecular Target and Mechanism of Action of this compound
The direct is the HOIP subunit of the LUBAC complex.
This compound functions as a covalent inhibitor. Structural and biochemical analyses have revealed that it specifically targets the active site Cysteine 885 (Cys885) located in the RING2 domain of HOIP. The inhibitor covalently attaches to this residue, which is essential for the catalytic transfer of ubiquitin. This action irreversibly blocks the RING-HECT-hybrid reaction mechanism that HOIP utilizes to assemble linear ubiquitin chains. The binding of this compound to LUBAC is further facilitated by residues within the C-terminal Linear Ubiquitin Chain Determining Domain (LDD) of HOIP, such as Arg935 and Asp936.
Caption: this compound covalently modifies Cys885 in HOIP, blocking ubiquitin transfer.
Quantitative Data: Inhibitory Potency of this compound
This compound exhibits significantly greater potency than its parent compound, Hoipin-1. Its inhibitory activities have been quantified across various assays, demonstrating its efficacy at both the enzymatic and cellular levels.
| Assay Type | Target/Stimulus | System | IC50 Value | Reference(s) |
| Enzymatic Inhibition | Recombinant LUBAC | In Vitro | 11 nM | |
| Cellular NF-κB Inhibition | LUBAC Overexpression | HEK293T Cells | 0.42 µM | |
| Cellular NF-κB Inhibition | TNF-α Stimulation | A549 Cells | 11.9 µM | |
| Cellular M1 Chain Inhibition | Antibody-dependent intracellular neutralization | - | 549 nM | |
| Cytotoxicity | - | A549 Cells (72h) | > 100 µM |
Impact on Cellular Signaling: The NF-κB Pathway
A primary and well-studied consequence of LUBAC inhibition by this compound is the suppression of the canonical NF-κB signaling pathway. In response to TNF-α, LUBAC is recruited to the TNFR1 signaling complex, where it attaches linear ubiquitin chains to the NF-κB essential modulator (NEMO). This modification leads to the activation of the IκB kinase (IKK) complex, subsequent phosphorylation and degradation of the inhibitor IκBα, and finally, the translocation of NF-κB transcription factors into the nucleus to activate target gene expression.
This compound physically blocks the catalytic activity of LUBAC, preventing the linear ubiquitination of NEMO and other targets, thereby halting the entire downstream signaling cascade.
Caption: Inhibition of the TNF-α induced NF-κB pathway by this compound.
Key Experimental Protocols
This section provides an overview of methodologies used to characterize the activity of this compound.
Protocol: In Vitro LUBAC Ubiquitination Assay
This assay directly measures the E3 ligase activity of recombinant LUBAC and its inhibition by this compound.
-
Reaction Mixture Preparation : In a microcentrifuge tube, combine E1 activating enzyme, E2 conjugating enzyme (UbcH5c), His-tagged ubiquitin, and recombinant LUBAC (full-length HOIL-1L/HOIP) in ubiquitination reaction buffer.
-
Inhibitor Addition : Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes. Pre-incubate for 15-30 minutes at room temperature.
-
Initiation : Start the reaction by adding ATP and incubate at 37°C for 1-2 hours.
-
Termination : Stop the reaction by adding SDS-PAGE loading buffer without reducing agents.
-
Analysis : Samples are electrophoresed under non-reducing conditions. The formation of polyubiquitin chains is visualized by immunoblotting with an anti-His or anti-ubiquitin antibody. A reduction in the ubiquitin chain ladder in the presence of this compound indicates inhibition.
Protocol: Cellular NF-κB Luciferase Reporter Assay
This cell-based assay quantifies NF-κB transcriptional activity.
-
Cell Transfection : Seed cells (e.g., HEK293T or A549) in a multi-well plate. Co-transfect with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Inhibitor Treatment : After 18-24 hours, replace the medium with fresh medium containing various concentrations of this compound or DMSO. Incubate for 1-2 hours.
-
Stimulation : Induce NF-κB activation by adding a stimulus, such as TNF-α (10 ng/ml), for 6 hours.
-
Cell Lysis : Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminometry : Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system on a luminometer.
-
Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the IC50 value of this compound by plotting the normalized luciferase activity against the inhibitor concentration.
Caption: General experimental workflow for assessing this compound cellular activity.
Conclusion and Future Directions
This compound is a highly potent and selective inhibitor that directly targets the catalytic HOIP subunit of the LUBAC complex. By covalently modifying the active site Cys885, it effectively abrogates the formation of linear ubiquitin chains, leading to the suppression of critical inflammatory pathways such as NF-κB signaling. Its well-defined mechanism of action and robust inhibitory profile in both enzymatic and cellular contexts make it an indispensable tool for researchers investigating the roles of linear ubiquitination in health and disease. Furthermore, this compound's ability to induce cell death in specific cancer cell types and alleviate inflammatory conditions in preclinical models highlights its significant therapeutic potential. Future research will likely focus on optimizing its pharmacological properties for clinical development and exploring its efficacy in a broader range of pathological conditions dependent on LUBAC activity.
References
- 1. This compound | HOIP inhibitor, LUBAC inhibitor| Probechem Biochemicals [probechem.com]
- 2. Small-molecule inhibitors of linear ubiquitin chain assembly complex (LUBAC), HOIPINs, suppress NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LUBAC-mediated linear ubiquitination: a crucial regulator of immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Hoipin-8 Cell Culture Treatment Guide: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hoipin-8 is a potent and specific small-molecule inhibitor of the Linear Ubiquitin Chain Assembly Complex (LUBAC), the only known E3 ligase that generates Met1-linked (linear) ubiquitin chains.[1][2][3] LUBAC plays a critical role in the activation of the canonical NF-κB signaling pathway, which is central to immune and inflammatory responses, cell survival, and has been implicated in the pathogenesis of various diseases, including certain cancers and inflammatory disorders.[2][4] this compound exerts its inhibitory effect by covalently modifying the active site cysteine (Cys885) within the HOIP subunit of LUBAC, thereby blocking the formation of linear ubiquitin chains. This guide provides detailed application notes and protocols for the use of this compound in cell culture experiments to study and modulate the NF-κB pathway and other LUBAC-dependent signaling events.
Mechanism of Action
This compound is a derivative of Hoipin-1 with significantly enhanced potency. The primary molecular target of this compound is the HOIP subunit of the LUBAC complex. By inhibiting HOIP, this compound prevents the generation of linear ubiquitin chains, which are essential for the recruitment and activation of the IKK complex upon stimulation by cytokines such as TNF-α and IL-1β. This leads to the suppression of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of target genes.
Caption: this compound inhibits the LUBAC complex, blocking NF-κB activation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound treatment in various cell lines.
Table 1: IC50 Values of this compound
| Target/Process | Cell Line/System | IC50 Value | Reference(s) |
| LUBAC (recombinant) | In vitro | 11 nM | |
| LUBAC-mediated NF-κB activation | HEK293T | 0.42 µM | |
| TNF-α-induced NF-κB activation | HEK293T | 11.9 µM | |
| Cell Viability | A549 | >100 µM (at 72h) |
Table 2: Recommended Treatment Conditions for this compound in Cell Culture
| Cell Line | Application | This compound Concentration | Pre-treatment Time | Stimulus & Duration | Reference(s) |
| A549 | Inhibition of linear ubiquitin formation | 30 µM | 1 hour | 10 ng/mL TNF-α or 1 ng/mL IL-1β for 1h | |
| HeLa | Inhibition of TNF-α signaling | 30 µM | Not specified | 10 ng/mL TNF-α for indicated periods | |
| HepG2, Hep3B | Inhibition of NF-κB signaling | 30 µM | 1 hour | 10 ng/mL TNF-α for 2h | |
| HepG2, Hep3B | Cell Invasion Assay | 10 µM, 30 µM | Not specified | Not applicable | |
| HEK293T | NF-κB Luciferase Reporter Assay | 0-30 µM | 18 hours (with transfection) | 10 ng/mL TNF-α for 6h |
Experimental Protocols
Protocol 1: Assessment of NF-κB Pathway Inhibition by Western Blot
This protocol describes the use of this compound to inhibit TNF-α-induced NF-κB activation, followed by analysis of key pathway proteins by Western blot.
Caption: Workflow for Western blot analysis of NF-κB pathway inhibition.
Materials:
-
Cell line of interest (e.g., A549, HeLa, HepG2)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Recombinant human TNF-α
-
Phosphate-Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Treatment:
-
On the day of the experiment, aspirate the culture medium.
-
Pre-treat the cells with serum-free medium containing the desired concentration of this compound (e.g., 30 µM) or vehicle (DMSO) for 1 hour.
-
Following pre-treatment, add TNF-α (e.g., 10 ng/mL) directly to the wells and incubate for the desired time (e.g., 15-30 minutes for phosphorylation events).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts (e.g., 20-40 µg) for each sample, add Laemmli buffer, and boil for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Protocol 2: Cell Viability Assay (MTT or CCK-8)
This protocol is to assess the cytotoxicity of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only (DMSO) and medium-only controls.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure (CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Assay Procedure (MTT):
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: In Vitro LUBAC Ubiquitination Assay
This protocol is for assessing the direct inhibitory effect of this compound on LUBAC's enzymatic activity.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5c)
-
Recombinant LUBAC complex (or individual subunits)
-
Ubiquitin
-
ATP
-
This compound
-
Ubiquitination reaction buffer
-
Non-reducing sample buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, and LUBAC in the ubiquitination reaction buffer.
-
Inhibitor Addition: Add the desired concentration of this compound or vehicle (DMSO) to the reaction mixture and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate Reaction: Add ATP to the mixture to start the ubiquitination reaction.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding non-reducing sample buffer.
-
Analysis: Analyze the reaction products by SDS-PAGE followed by immunoblotting with an anti-ubiquitin antibody to visualize the formation of polyubiquitin chains. A reduction in high molecular weight ubiquitin smears in the presence of this compound indicates inhibition of LUBAC activity.
Concluding Remarks
This compound is a valuable research tool for dissecting the roles of LUBAC and linear ubiquitination in various cellular processes. Its high potency and specificity make it superior to earlier inhibitors. When using this compound, it is crucial to include appropriate vehicle controls (DMSO) and to determine the optimal concentration and treatment time for the specific cell line and experimental context, as these can vary. The protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their cell culture studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibitors of linear ubiquitin chain assembly complex (LUBAC), HOIPINs, suppress NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | HOIP inhibitor, LUBAC inhibitor| Probechem Biochemicals [probechem.com]
- 4. Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Hoipin-8: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the utilization of Hoipin-8, a potent inhibitor of the Linear Ubiquitin Chain Assembly Complex (LUBAC).
This compound is a valuable chemical tool for investigating the physiological and cellular functions of LUBAC and its role in signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.[1][2][3][4] This document outlines the solubility characteristics of this compound, provides protocols for its preparation in both in vitro and in vivo experiments, and describes its mechanism of action.
Data Presentation
This compound Properties
| Property | Value | Source |
| CAS Number | 2519537-70-1 | [1] |
| Molecular Formula | C23H15F2N4NaO3 | |
| Molecular Weight | 456.38 g/mol | |
| IC50 (LUBAC) | 11 nM | |
| IC50 (LUBAC-mediated NF-κB activation) | 0.42 µM (in HEK293T cells) | |
| IC50 (TNF-α-mediated NF-κB activation) | 11.9 µM |
Solubility Data
| Solvent | Concentration | Comments | Source |
| DMSO | 10 mM | - | |
| DMSO | 30 mg/mL (~65.73 mM) | Use fresh DMSO as moisture can reduce solubility. | |
| DMSO | 50 mg/mL (~109.56 mM) | May require ultrasonic treatment. | |
| Water | Insoluble | - | |
| Ethanol | Insoluble | - |
Signaling Pathway
This compound functions as a potent and specific inhibitor of the Linear Ubiquitin Chain Assembly Complex (LUBAC). LUBAC is a key regulator of the canonical NF-κB signaling pathway, which is crucial in immune and inflammatory responses, as well as cell survival. LUBAC generates linear ubiquitin chains, which serve as a scaffold to recruit and activate downstream signaling components, ultimately leading to the activation of the IKK complex and subsequent activation of NF-κB. By inhibiting LUBAC, this compound effectively suppresses this signaling cascade.
Experimental Protocols
Preparation of this compound for In Vitro Experiments
This protocol describes the preparation of a stock solution and working solutions of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM):
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.456 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to one year.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using sterile cell culture medium. For example, to prepare a 10 µM working solution in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of medium.
-
Mix well by gentle pipetting or vortexing.
-
Use the working solution immediately for your experiment.
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.
References
- 1. This compound | HOIP inhibitor, LUBAC inhibitor| Probechem Biochemicals [probechem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Small-molecule inhibitors of linear ubiquitin chain assembly complex (LUBAC), HOIPINs, suppress NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
recommended working concentration of Hoipin-8 in cell lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hoipin-8 is a potent and specific small-molecule inhibitor of the Linear Ubiquitin Chain Assembly Complex (LUBAC), the only known E3 ligase that generates methionine-1 (M1)-linked linear ubiquitin chains. LUBAC plays a critical role in the activation of the canonical NF-κB signaling pathway, which is central to inflammation, immunity, and cell survival. By inhibiting the catalytic subunit of LUBAC, HOIP (HOIL-1L-interacting protein), this compound effectively blocks linear ubiquitination and subsequent NF-κB activation. These notes provide a summary of its applications, recommended working concentrations in various cell lines, and detailed experimental protocols.
Mechanism of Action
This compound is a derivative of Hoipin-1 with significantly enhanced potency.[1][2] It inhibits the RING-HECT-hybrid reaction in the HOIP subunit by modifying the active site cysteine (Cys885).[3] This inhibition prevents the formation of linear ubiquitin chains, which are crucial for the recruitment and activation of the IKK complex following stimulation by cytokines like TNF-α and IL-1β. The downstream effects include the suppression of NF-κB target gene expression and sensitization of cells to TNF-α-induced apoptosis.[3][4]
Data Presentation: Recommended Working Concentrations
The optimal working concentration of this compound is highly dependent on the cell line and the specific biological question being investigated. The following table summarizes concentrations used in various published studies.
| Cell Line | Application | Working Concentration | Incubation Time | Notes | Source(s) |
| HEK293T | NF-κB Activation Assay (LUBAC-mediated) | IC50: 0.42 µM | 24 hours | 10-fold more potent than Hoipin-1. | |
| NF-κB Reporter Assay (TNF-α-induced) | 0-30 µM (IC50: 11.9 µM) | 6 hours (post-transfection) | 4-fold more potent than Hoipin-1. | ||
| A549 | Cytotoxicity Assay | Up to 100 µM | 72 hours | Minimal cytotoxicity observed at high concentrations. | |
| Apoptosis Induction (with TNF-α + CHX) | 10 µM - 100 µM | 1 hour (pre-treatment) | Accelerates TNF-α-induced cell death. | ||
| Linear Ubiquitination Analysis | 30 µM | 1 hour (pre-treatment) | Effectively suppresses linear ubiquitin levels. | ||
| ABC-DLBCL | Apoptosis Induction / Viability Assay | 10 µM | 24 - 72 hours | Shows potent toxicity and induces caspase activation. | |
| HeLa | Signaling Pathway Analysis (NF-κB & IFN) | 30 µM | 30 min - 1 hour | Suppresses TNF-α and poly(I:C)-induced signaling. | |
| BMDM | Signaling Pathway Analysis (NF-κB & IFN) | 30 µM | 30 min (pre-treatment) | Suppresses LPS-induced NF-κB and IFN pathway activation. | |
| Jurkat | NF-κB Activation Assay | Not specified | Not specified | Suppressed TNF-α-mediated NF-κB activation. |
Experimental Protocols
Here are detailed protocols for common experiments involving this compound.
1. Cell Viability / Cytotoxicity Assay
This protocol is used to determine the effect of this compound on cell viability.
-
Materials:
-
Cell line of interest (e.g., A549)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Calcein-AM, CellTiter-Glo®, or LDH assay kit)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range is 0.1 µM to 100 µM. Include a DMSO-only vehicle control.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours). For A549 cells, little toxicity was seen at 72 hours.
-
Measure cell viability according to the manufacturer's instructions for the chosen reagent. For example, using a Calcein-AM assay, incubate with the reagent for 30 minutes and then read fluorescence.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
2. NF-κB Reporter Assay
This assay quantifies the inhibition of TNF-α-induced NF-κB activation by this compound.
-
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Complete cell culture medium
-
This compound stock solution
-
Recombinant human TNF-α
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Procedure:
-
Co-transfect HEK293T cells in a 96-well plate with the NF-κB luciferase reporter and control plasmids.
-
After 18-24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 30 µM) or a vehicle control.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity. Calculate the inhibition relative to the TNF-α-stimulated, vehicle-treated control.
-
3. Western Blot for Signaling Pathway Analysis
This protocol assesses the effect of this compound on the phosphorylation of key NF-κB pathway proteins.
-
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
6-well or 12-well plates
-
This compound stock solution
-
Stimulant (e.g., TNF-α at 10 ng/mL or IL-1β at 1 ng/mL)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer system, and membranes
-
Primary antibodies (e.g., anti-phospho-IKKα/β, anti-phospho-p65, anti-IκBα, anti-linear ubiquitin, and loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound (e.g., 30 µM) or vehicle control for 30-60 minutes.
-
Stimulate the cells with the appropriate ligand (e.g., TNF-α) for a time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and resolve by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system. Analyze the changes in protein phosphorylation or degradation (e.g., IκBα).
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the mechanism of this compound in the TNF-α-induced NF-κB signaling pathway. This compound inhibits LUBAC, preventing the linear ubiquitination of NEMO within Complex I. This suppression of NF-κB activation can sensitize cells to apoptosis mediated by Complex II.
Caption: this compound inhibits LUBAC, blocking NF-κB activation and promoting apoptosis.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the effect of this compound on a specific signaling pathway.
Caption: Workflow for studying the effects of this compound on cell signaling pathways.
References
- 1. This compound | HOIP inhibitor, LUBAC inhibitor| Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of linear ubiquitin chain assembly complex (LUBAC), HOIPINs, suppress NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Apoptosis with Hoipin-8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Hoipin-8, a potent and specific inhibitor of the Linear Ubiquitin Chain Assembly Complex (LUBAC), for the investigation of apoptotic cell death.
Introduction
This compound is a powerful small molecule inhibitor of LUBAC, the only known E3 ligase complex that generates linear (Met1-linked) ubiquitin chains.[1][2][3] LUBAC plays a critical role in the canonical NF-κB signaling pathway, which is essential for immune and inflammatory responses, as well as cell survival.[3][4] By inhibiting LUBAC, this compound effectively suppresses NF-κB activation and can sensitize cells to apoptosis, particularly in the context of extrinsic death receptor signaling, such as that initiated by Tumor Necrosis Factor-alpha (TNF-α). This makes this compound an invaluable tool for studying the intricate interplay between ubiquitination, NF-κB signaling, and programmed cell death.
Mechanism of Action
This compound exerts its inhibitory effect by covalently modifying the active site cysteine (Cys885) within the RING-HECT hybrid domain of HOIP, the catalytic subunit of the LUBAC complex. This modification blocks the enzymatic activity of HOIP, preventing the formation of linear ubiquitin chains. The inhibition of LUBAC disrupts the formation and stability of signaling complexes, such as TNFR Complex I, which are crucial for the activation of the IKK complex and subsequent NF-κB signaling. Consequently, the cellular response to stimuli like TNF-α can be shifted away from pro-survival signaling and towards the pro-apoptotic TNFR Complex II, leading to the activation of caspase-8 and the apoptotic cascade.
Data Presentation
This compound Inhibitory Activity and Cellular Effects
| Parameter | Value | Cell Line/System | Reference |
| IC50 (LUBAC inhibition) | 11 nM | Recombinant LUBAC | |
| Potency vs. Hoipin-1 (LUBAC inhibition) | 255-fold more potent | Recombinant LUBAC | |
| Potency vs. Hoipin-1 (LUBAC-mediated NF-κB activation) | 10-fold more potent | Cellular assays | |
| Potency vs. Hoipin-1 (TNF-α-mediated NF-κB activation) | 4-fold more potent | Cellular assays | |
| Cytotoxicity (IC50) | ~100 µM (after 72 hours) | A549 cells | |
| Effective Concentration for Apoptosis Sensitization | 10 - 30 µM | A549 cells, BMDM |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound and TNF-α
This protocol describes how to sensitize cells to TNF-α-induced apoptosis using this compound.
Materials:
-
Cells of interest (e.g., A549, HeLa, Jurkat)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Recombinant human TNF-α (stock solution in sterile water or PBS with BSA)
-
Cycloheximide (CHX) (stock solution in DMSO, optional)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Pre-treatment with this compound: The following day, remove the culture medium and add fresh medium containing the desired concentration of this compound (e.g., 10-30 µM). A vehicle control (DMSO) should be run in parallel. Incubate for 1-2 hours.
-
Induction of Apoptosis: Add TNF-α to the wells to a final concentration of 10-40 ng/mL. For some cell types, co-treatment with a protein synthesis inhibitor like cycloheximide (CHX, 1-10 µg/mL) can enhance the apoptotic response.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator.
-
Downstream Analysis: Harvest the cells for analysis using one of the apoptosis assays described below.
Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells from Protocol 1
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA, then neutralize the trypsin with serum-containing medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Unstained and single-stained controls are essential for proper compensation and gating.
-
Data Analysis:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, a hallmark of apoptosis.
Materials:
-
Treated and control cells from Protocol 1
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer or fluorometer
Procedure:
-
Cell Lysis: Following treatment, lyse the cells directly in the culture plate or after harvesting, according to the assay kit manufacturer's protocol.
-
Substrate Addition: Add the caspase substrate to each well. This substrate is typically a pro-luminescent or pro-fluorescent molecule linked to the DEVD peptide, which is specifically cleaved by caspase-3 and -7.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: The signal is directly proportional to the amount of active caspase-3/7 in the sample. Normalize the results to cell number or total protein concentration.
Protocol 4: Western Blotting for Apoptotic Markers
This method detects the cleavage of key apoptotic proteins.
Materials:
-
Treated and control cells from Protocol 1
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against cleaved caspase-3 and cleaved PARP-1
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. An increase in the cleaved forms of caspase-3 and PARP-1 is indicative of apoptosis.
Troubleshooting
-
Low Apoptotic Response:
-
Increase the concentration of this compound or TNF-α.
-
Increase the incubation time.
-
Include a protein synthesis inhibitor like CHX.
-
Ensure the cell line is sensitive to TNF-α-induced apoptosis.
-
-
High Background Apoptosis in Controls:
-
Check for cell culture contamination.
-
Ensure the DMSO concentration in the vehicle control is not toxic (typically <0.1%).
-
Handle cells gently during harvesting to avoid mechanical damage.
-
By providing a robust framework for the use of this compound in apoptosis research, these notes and protocols aim to facilitate the exploration of LUBAC's role in cell death and the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HOIP inhibitor, LUBAC inhibitor| Probechem Biochemicals [probechem.com]
- 3. Small-molecule inhibitors of linear ubiquitin chain assembly complex (LUBAC), HOIPINs, suppress NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Hoipin-8 Treatment in A549 Lung Cancer Cells
Introduction
Hoipin-8 is a potent and specific small-molecule inhibitor of the Linear Ubiquitin Chain Assembly Complex (LUBAC), an E3 ligase complex essential for various cellular signaling pathways.[1] LUBAC, composed of HOIP, HOIL-1L, and SHARPIN subunits, catalyzes the formation of Met1-linked linear ubiquitin chains, which are critical for activating the canonical NF-κB pathway in response to stimuli like proinflammatory cytokines.[2][3] In cancer cells, particularly A549 human lung carcinoma cells, the NF-κB pathway is often constitutively active, promoting cell survival and proliferation while inhibiting apoptosis. This compound offers a valuable tool for investigating the role of LUBAC in lung cancer and exploring its potential as a therapeutic agent by sensitizing cancer cells to apoptotic signals.[4][5] These notes provide detailed protocols for studying the effects of this compound in A549 cells.
Data Summary
The following tables summarize the key quantitative parameters of this compound and its application in A549 cell-based assays.
Table 1: this compound Inhibitory Potency and Cytotoxicity
| Parameter | Target/Cell Line | IC50 Value | Reference |
|---|---|---|---|
| LUBAC Inhibition | In vitro assay | 11 nM | |
| NF-κB Activation | HEK293T Cells (TNF-α induced) | 11.9 µM |
| Cell Viability | A549 Cells (72-hour treatment) | > 100 µM | |
Table 2: Recommended Treatment Conditions for A549 Cell Experiments
| Experiment | This compound Concentration | Co-treatment | Incubation Time | Purpose | Reference |
|---|---|---|---|---|---|
| Inhibition of NF-κB | 30 µM | 1 ng/mL IL-1β or 10 ng/mL TNF-α | 30 min (pre-treatment), then stimulation | To assess suppression of cytokine-induced NF-κB signaling | |
| Induction of Apoptosis | 10 µM | 5 ng/mL TNF-α + 5 µg/mL Cycloheximide (CHX) | 1 hour (pre-treatment), then co-treatment | To sensitize cells to TNF-α-induced apoptosis |
| Linear Ubiquitination Assay | 30 µM | 10 ng/mL TNF-α | 1 hour | To measure the direct inhibition of LUBAC activity in cells | |
Signaling Pathway and Mechanism of Action
This compound functions by covalently binding to the active site cysteine (Cys885) in the HOIP subunit of the LUBAC complex. This action inhibits the formation of linear ubiquitin chains on target proteins like NEMO (IKKγ), which is a critical step for the activation of the IKK complex and subsequent canonical NF-κB signaling. By blocking this pro-survival pathway, this compound sensitizes A549 cells to TNF-α, shifting the cellular response from NF-κB-mediated survival to the formation of Complex II, which activates Caspase-8 and initiates apoptosis.
Caption: this compound inhibits LUBAC, blocking NF-κB and promoting apoptosis.
Experimental Protocols
Protocol 1: Analysis of NF-κB Pathway Inhibition
This protocol details the use of this compound to inhibit TNF-α-induced NF-κB activation in A549 cells, followed by analysis using Western blotting.
A. Materials
-
A549 Cells (ATCC® CCL-185™)
-
DMEM/F-12 Medium with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (stock in DMSO)
-
Human TNF-α (recombinant)
-
Cell Lysis Buffer (e.g., RIPA buffer) with Protease and Phosphatase Inhibitors
-
BCA Protein Assay Kit
-
Primary Antibodies: Phospho-IKKα/β, Phospho-p65, Total p65, Linear Ubiquitin, β-Actin
-
HRP-conjugated Secondary Antibody
-
ECL Western Blotting Substrate
B. Experimental Workflow
Caption: Workflow for analyzing protein expression after this compound treatment.
C. Step-by-Step Method
-
Cell Culture: Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treatment: Replace the medium with fresh, serum-free medium. Add this compound to a final concentration of 30 µM (and a vehicle control, e.g., 0.1% DMSO). Incubate for 30-60 minutes.
-
Stimulation: Add TNF-α to a final concentration of 10 ng/mL to the designated wells. Incubate for the desired time period (e.g., 15-30 minutes for phosphorylation events).
-
Cell Lysis: Aspirate the medium, wash cells once with ice-cold PBS, and add 100-150 µL of ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting: Normalize protein amounts, add Laemmli buffer, and boil for 5 minutes. Separate proteins via SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane for 1 hour, then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., β-Actin).
Protocol 2: Induction and Measurement of Apoptosis
This protocol describes how to use this compound to sensitize A549 cells to TNF-α-induced apoptosis. The presence of a protein synthesis inhibitor like cycloheximide (CHX) can further enhance this effect.
A. Materials
-
A549 Cells and culture reagents
-
This compound
-
Human TNF-α
-
Cycloheximide (CHX)
-
Reagents for apoptosis detection (choose one):
-
Western Blot: Antibodies for Cleaved Caspase-8, Cleaved Caspase-3, Cleaved PARP.
-
Viability Assay: Calcein-AM.
-
Cytotoxicity Assay: Lactate Dehydrogenase (LDH) assay kit.
-
Flow Cytometry: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
B. Step-by-Step Method
-
Cell Culture: Seed A549 cells in appropriate plates (e.g., 96-well for viability assays, 6-well for Western blot/flow cytometry).
-
Pre-treatment: Pre-treat cells with this compound (e.g., 10 µM) for 1 hour.
-
Co-treatment: Add TNF-α (e.g., 5-40 ng/mL) and CHX (e.g., 5-20 µg/mL). Incubate for the desired period (e.g., 14-48 hours).
-
Apoptosis Analysis:
-
For Western Blot: Lyse cells and perform immunoblotting as described in Protocol 1, probing for apoptotic markers like cleaved caspase-3.
-
For Viability/Cytotoxicity: Follow the manufacturer's instructions for the Calcein-AM or LDH assay kit to measure cell viability or the release of LDH into the culture medium, respectively.
-
For Flow Cytometry: Harvest cells (including supernatant), wash with PBS, and resuspend in Annexin V binding buffer. Stain with Annexin V-FITC and PI according to the kit protocol and analyze using a flow cytometer.
-
Logical Summary of this compound Effects
The experimental findings demonstrate a clear causal relationship between the inhibition of LUBAC by this compound and the induction of apoptosis in A549 cells, particularly in the presence of an inflammatory stimulus.
Caption: this compound inhibits LUBAC, leading to apoptosis sensitization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms underlying linear ubiquitination and implications in tumorigenesis and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HOIP limits anti‐tumor immunity by protecting against combined TNF and IFN‐gamma‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNF31 inhibition sensitizes tumors to bystander killing by innate and adaptive immune cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunoprecipitation of the LUBAC Complex Following HOIPIN-8 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Linear Ubiquitin Chain Assembly Complex (LUBAC) is a critical E3 ubiquitin ligase complex essential for activating the canonical NF-κB signaling pathway in response to various stimuli, including TNF-α and IL-1β.[1][2] LUBAC is the only known enzyme capable of generating linear (M1-linked) polyubiquitin chains.[1] The complex consists of three core components: HOIL-1L (heme-oxidized IRP2 ubiquitin ligase 1), SHARPIN (Shank-associated RH domain-interacting protein), and the catalytically active subunit, HOIP (HOIL-1L-interacting protein).[1][3] By adding linear ubiquitin chains to substrates like NEMO (IKKγ), LUBAC facilitates the recruitment and activation of the IKK complex, leading to the nuclear translocation of NF-κB and the transcription of inflammatory and immune response genes.
HOIPIN-8 is a potent and specific small-molecule inhibitor of LUBAC. It covalently modifies the active site cysteine (Cys885) within the RING2 domain of the HOIP subunit, thereby blocking the enzymatic activity of the entire LUBAC complex. This inhibition effectively suppresses the formation of linear ubiquitin chains and downstream NF-κB activation.
Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein or protein complex from a cellular lysate. When studying the effects of an inhibitor like this compound, co-immunoprecipitation (Co-IP) can be employed to investigate how the treatment affects the integrity of the LUBAC complex or its interaction with other signaling molecules. This document provides detailed protocols for treating cells with this compound and subsequently performing immunoprecipitation of the LUBAC complex for downstream analysis.
LUBAC-Mediated NF-κB Signaling and Inhibition by this compound
The diagram below illustrates the canonical NF-κB signaling pathway initiated by TNF-α and the point of intervention by this compound. Upon TNF-α binding to its receptor (TNFR1), a signaling complex (Complex I) is formed, which includes adaptors like TRADD and RIPK1. LUBAC is recruited to this complex, where it catalyzes the linear ubiquitination of NEMO and other components. This ubiquitination serves as a scaffold to recruit and activate the IKK kinase complex, which then phosphorylates IκBα, leading to its degradation and the release of NF-κB for nuclear translocation. This compound directly inhibits the catalytic activity of HOIP, preventing linear chain formation and halting the signaling cascade.
References
Hoipin-8: Application Notes and Protocols for Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hoipin-8 is a potent and specific small-molecule inhibitor of the Linear Ubiquitin Chain Assembly Complex (LUBAC), a critical E3 ubiquitin ligase in the innate immune system.[1][2][3][4] LUBAC is the only known enzyme to generate linear (Met1-linked) ubiquitin chains, a post-translational modification essential for the activation of nuclear factor-κB (NF-κB) and interferon (IFN) signaling pathways in response to various immune stimuli.[5] By targeting the catalytic subunit HOIP of LUBAC, this compound effectively blocks these pathways, making it an invaluable tool for investigating inflammatory and immune responses, and a potential therapeutic agent for autoimmune diseases and certain cancers.
These application notes provide a comprehensive overview of this compound's use in immunology research, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experiments.
Mechanism of Action
LUBAC is a multi-protein complex composed of HOIL-1L, HOIP, and SHARPIN. This compound specifically inhibits the RING-HECT-hybrid catalytic activity of the HOIP subunit by covalently modifying the active site cysteine residue (Cys885). This inhibition prevents the formation of linear ubiquitin chains on target proteins such as NEMO (IKKγ), which is a crucial step in the activation of the IKK complex and subsequent NF-κB signaling. Consequently, this compound down-regulates pro-inflammatory cytokine-induced canonical NF-κB pathways and pathogen-associated molecular pattern (PAMP)-induced antiviral pathways.
Quantitative Data
The following tables summarize the quantitative data for this compound's inhibitory activity from various in vitro and cell-based assays.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (LUBAC inhibition) | 11 nM | Recombinant LUBAC | |
| IC50 (LUBAC-mediated NF-κB activation) | 0.42 µM | HEK293T cells | |
| IC50 (TNF-α-induced NF-κB activation) | 11.9 µM | HEK293T cells | |
| IC50 (ADIN) | 549 nM | Virus neutralization assay |
Table 1: In Vitro and Cellular IC50 Values for this compound.
| Cell Line | Stimulus | This compound Concentration | Effect | Reference |
| A549 | 1 ng/ml IL-1β | 30 µM | Suppression of IKKα/β, p105, and p65 phosphorylation | |
| A549, BMDM | 10 ng/ml TNF-α, 1 ng/ml IL-1β, 10 µg/ml poly(I:C) | 30 µM | Selective suppression of linear ubiquitin levels | |
| BMDM | 100 ng/ml LPS | 30 µM | Suppression of NF-κB and IFN antiviral pathways | |
| HeLa | 10 ng/ml TNF-α | 30 µM | Suppression of enhanced TNF-α signaling in NDP52-/- cells | |
| HeLa | 10 µg/ml poly(I:C) | 30 µM | Suppression of enhanced type I IFN signaling in NDP52-/- cells | |
| Jurkat | TNF-α | Not specified | Suppression of NF-κB activation and target gene expression | |
| ABC-DLBCL | Not applicable | Not specified | Induction of cell death |
Table 2: Effective Concentrations of this compound in Various Cell-Based Assays.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for its application in immunology research.
Caption: this compound inhibits LUBAC, blocking linear ubiquitination and downstream NF-κB and IRF activation.
Caption: General experimental workflow for studying the effects of this compound on immune signaling pathways.
Experimental Protocols
Protocol 1: Inhibition of Cytokine-Induced NF-κB Activation in A549 Cells
This protocol describes how to assess the inhibitory effect of this compound on IL-1β-induced NF-κB activation in A549 lung carcinoma cells.
Materials:
-
A549 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Recombinant human IL-1β (stock solution in sterile water or PBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IKKα/β, anti-phospho-p105, anti-phospho-p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate A549 cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
This compound Pre-treatment: On the day of the experiment, remove the growth medium and replace it with fresh medium containing 30 µM this compound or vehicle control (DMSO). Pre-treat the cells for 30 minutes to 1 hour at 37°C.
-
Stimulation: Add IL-1β to a final concentration of 1 ng/ml to the this compound-containing medium. Incubate for the desired time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: After stimulation, wash the cells once with ice-cold PBS and then add 100-200 µl of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Immunoblotting: a. Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes. b. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and develop with a chemiluminescent substrate. h. Visualize the protein bands using a chemiluminescence imaging system.
Protocol 2: Analysis of LPS-Induced Gene Expression in Bone Marrow-Derived Macrophages (BMDMs)
This protocol details the use of this compound to study its effect on the expression of NF-κB and IRF3 target genes in response to Lipopolysaccharide (LPS) in primary mouse BMDMs.
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
Complete growth medium (e.g., DMEM with 10% FBS and M-CSF)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Tnf, Il6, Ifnb1, Cxcl10) and a housekeeping gene (e.g., Actb)
Procedure:
-
Cell Culture: Plate BMDMs in 12-well plates and allow them to adhere and become quiescent.
-
This compound Pre-treatment: Pre-treat the BMDMs with the desired concentrations of this compound (e.g., 10, 30 µM) or vehicle control for 30 minutes.
-
Stimulation: Stimulate the cells with 100 ng/ml LPS for the desired time period (e.g., 1, 2, 4, or 8 hours).
-
RNA Extraction: After stimulation, lyse the cells directly in the well using the lysis buffer from the RNA extraction kit and proceed with RNA isolation according to the manufacturer's instructions.
-
cDNA Synthesis: Quantify the extracted RNA and synthesize cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.
-
qPCR Analysis: a. Prepare the qPCR reaction mixture containing the qPCR master mix, primers, and cDNA. b. Perform the qPCR reaction using a real-time PCR system. c. Analyze the data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the housekeeping gene.
Concluding Remarks
This compound is a powerful and specific inhibitor of LUBAC, providing researchers with a valuable tool to dissect the roles of linear ubiquitination in a multitude of immunological processes. The protocols and data presented here serve as a guide for the effective application of this compound in immunology research, from investigating fundamental signaling pathways to exploring its therapeutic potential in various disease models. As with any inhibitor, it is crucial to perform appropriate control experiments to ensure the specificity of the observed effects.
References
- 1. Small-molecule inhibitors of linear ubiquitin chain assembly complex (LUBAC), HOIPINs, suppress NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | HOIP inhibitor, LUBAC inhibitor| Probechem Biochemicals [probechem.com]
- 5. LUBAC, a novel ubiquitin ligase for linear ubiquitination, is crucial for inflammation and immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Host-Pathogen Interactions with Hoipin-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Host-pathogen interactions are governed by complex signaling networks, with the host's innate immune system forming the first line of defense. A critical regulator of this response is the Linear Ubiquitin Chain Assembly Complex (LUBAC), which catalyzes the formation of Met1-linked (linear) ubiquitin chains. LUBAC is a key activator of the nuclear factor-κB (NF-κB) and interferon (IFN) signaling pathways, which are central to inflammatory and antiviral responses.[1][2] Hoipin-8 is a potent and specific small-molecule inhibitor of LUBAC.[3][4] It offers a powerful tool for dissecting the role of linear ubiquitination in various cellular processes, particularly in the context of infectious diseases.
This compound functions by inhibiting the RING-HECT-hybrid reaction in the HOIP subunit of LUBAC, modifying the active-site cysteine (Cys885).[5] This specific inhibition allows researchers to probe the downstream consequences of LUBAC activity in response to pathogen-associated molecular patterns (PAMPs) and viral infections. These notes provide an overview of this compound's applications, quantitative data on its efficacy, and detailed protocols for its use in studying host-pathogen interactions.
Mechanism of Action: LUBAC Inhibition
LUBAC, composed of HOIP, HOIL-1L, and SHARPIN subunits, is the only known E3 ligase that generates linear ubiquitin chains. These chains serve as a scaffold for the recruitment and activation of downstream signaling components, most notably the IKK complex, leading to NF-κB activation. This compound covalently modifies the catalytic Cys885 residue of HOIP, thereby blocking its E3 ligase activity. This prevents the formation of linear ubiquitin chains and subsequently down-regulates LUBAC-dependent signaling pathways, including the canonical NF-κB and IFN antiviral pathways.
Data Presentation: this compound Efficacy
The potency of this compound has been quantified in various assays. It is significantly more effective than its precursor, Hoipin-1.
| Parameter | Target/Assay | Value | Cell Line | Reference |
| IC₅₀ | LUBAC (in vitro) | 11 nM | N/A | |
| IC₅₀ | LUBAC-mediated NF-κB Activation | 0.42 µM | HEK293T | |
| IC₅₀ | TNF-α-induced NF-κB Activation | 11.9 µM | HEK293T | |
| IC₅₀ | Cell Viability (72 hr) | > 100 µM | A549 | |
| Effective Concentration | Inhibition of linear ubiquitination | 30 µM | A549, BMDM | |
| Effective Concentration | Suppression of TNF-α signaling | 30 µM | HeLa | |
| Effective Concentration | Suppression of Poly(I:C) signaling | 30 µM | HeLa |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Researchers should adapt these protocols based on their specific cell lines and experimental systems.
Protocol 1: Inhibition of PAMP-Induced NF-κB Activation
This protocol details how to assess the effect of this compound on NF-κB signaling following stimulation with a PAMP, such as lipopolysaccharide (LPS).
1. Materials:
-
This compound (MedChemExpress, Selleck Chemicals)
-
DMSO (for stock solution)
-
Cell line (e.g., A549 human lung carcinoma, Bone Marrow-Derived Macrophages - BMDM)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
PAMP (e.g., LPS, Poly(I:C), TNF-α)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Antibodies: anti-phospho-IKKα/β, anti-phospho-p65, anti-linear ubiquitin, anti-GAPDH (loading control)
-
SDS-PAGE and Western Blotting reagents
2. Procedure:
-
Cell Seeding: Plate cells (e.g., A549) in 6-well plates to reach 80-90% confluency on the day of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10-30 mM). Dilute fresh in complete medium to the desired final concentration (e.g., 10-30 µM).
-
Pre-treatment: Aspirate the old medium from cells and replace it with a medium containing the desired concentration of this compound or a vehicle control (DMSO). Incubate for 30 minutes to 2 hours at 37°C.
-
Stimulation: Add the PAMP stimulus directly to the medium. For example, stimulate with 100 ng/mL LPS, 10 ng/mL TNF-α, or 10 µg/mL Poly(I:C).
-
Incubation: Incubate for the desired time period (e.g., 15-60 minutes for phosphorylation events, 1-4 hours for gene expression).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Denature lysates and run on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash and incubate with secondary antibodies.
-
Visualize bands using an appropriate detection system. Analyze the phosphorylation status of IKK and p65, and the levels of linear ubiquitin.
-
References
- 1. Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
determining optimal Hoipin-8 concentration for cell viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hoipin-8 in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general starting concentration range for this compound in cell viability assays?
A1: Based on available data, a broad starting range of 0.1 µM to 100 µM is recommended for initial screening. The optimal concentration is highly cell-type dependent. For instance, while this compound shows minimal toxicity in A549 cells up to 100 µM for 72 hours[1], it can induce cell death in other cell lines at lower concentrations, particularly when combined with agents like TNF-α[2][3][4].
Q2: I am not observing any effect on cell viability. What are the possible reasons?
A2: There are several potential reasons for a lack of effect:
-
Insufficient Concentration: The concentration of this compound may be too low for your specific cell line. We recommend performing a dose-response experiment to determine the optimal concentration.
-
Short Incubation Time: The duration of treatment may not be sufficient to induce a measurable effect. Consider extending the incubation period (e.g., 24, 48, and 72 hours).
-
Cell Line Resistance: Your cell line may be inherently resistant to the effects of this compound alone. This compound often shows enhanced cytotoxic effects when used in combination with other treatments, such as TNF-α or immune cell co-culture[2].
-
Compound Stability: Ensure proper storage and handling of this compound to maintain its activity. Stock solutions are typically stored at -80°C.
Q3: I am observing excessive cell death even at low concentrations. What should I do?
A3: If you are observing high toxicity, consider the following:
-
Lower the Concentration Range: Your initial concentrations may be too high for your cell line. Try a lower concentration range in your next experiment.
-
Reduce Incubation Time: Shorten the treatment duration to assess for time-dependent effects.
-
Check for Synergistic Effects: Be aware of other components in your culture medium that might be acting synergistically with this compound to induce cell death.
Q4: How does this compound work to affect cell viability?
A4: this compound is a potent inhibitor of the linear ubiquitin chain assembly complex (LUBAC). LUBAC is a key regulator of the NF-κB signaling pathway, which is crucial for cell survival and proliferation in many cell types. By inhibiting LUBAC, this compound can suppress NF-κB activation, leading to decreased expression of pro-survival genes and, in some contexts, induction of apoptosis.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform cell counting before seeding. |
| Inaccurate drug dilutions. | Prepare fresh dilutions for each experiment. Use calibrated pipettes. | |
| Contamination of cell cultures. | Regularly check for and address any microbial contamination. | |
| High background in viability assay | Reagent interference. | Run a control with media and the viability reagent alone to check for background signal. |
| Phenol red in media. | If using a colorimetric assay, consider using phenol red-free media as it can interfere with absorbance readings. | |
| Edge effects in multi-well plates | Evaporation from outer wells. | To minimize evaporation, do not use the outermost wells of the plate for experimental samples. Fill them with sterile water or media. |
Experimental Protocols
Determining the IC50 of this compound using a CCK-8 Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a media-only control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the media-only control from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Data Presentation
Table 1: Reported Effects of this compound on Cell Viability
| Cell Line | Concentration Range | Treatment Duration | Observed Effect | Reference |
| A549 | 0-100 µM | 72 hours | Little to no cytotoxicity. | |
| HEK293T | 0-10 µM | 24 hours | IC50 of 0.42 µM for NF-κB activation inhibition. | |
| HepG2 & Hep3B | 100 µM | Not specified | Decreased cell proliferation. | |
| BLM (Melanoma) | Up to 20 µM | Not specified | No effect on viability alone, but sensitizes cells to TNF-induced cell death. | |
| A375 (Melanoma) | Not specified | Not specified | Sensitizes cells to TNF and IFN-γ-induced apoptosis. |
Visualizations
References
Hoipin-8 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of Hoipin-8, a potent LUBAC inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific small molecule inhibitor of the Linear Ubiquitin Chain Assembly Complex (LUBAC).[1][2][3][4] Its primary mechanism of action is the suppression of linear ubiquitination by targeting the E3 ligase activity of HOIP, a key component of the LUBAC.[5] This inhibition ultimately leads to the suppression of the canonical NF-κB signaling pathway.
Q2: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored as a solid powder at -20°C for up to 3 years. When dissolved in a solvent such as DMSO, it is best to aliquot the stock solution and store it at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.
Q3: I observed precipitation of this compound when diluting my stock solution in aqueous media. What should I do?
This compound has poor solubility in aqueous solutions. To avoid precipitation, it is recommended to prepare fresh dilutions from your DMSO stock solution for each experiment. If you need to prepare a working solution in cell culture media, ensure the final DMSO concentration is low (typically <0.5%) and that the solution is vortexed thoroughly before adding to the cells. If precipitation persists, consider using a solubilizing agent like PEG300 or Tween-80 for in vivo studies, as indicated in specific formulation protocols.
Q4: I am not observing the expected inhibition of NF-κB signaling in my experiment. What are the possible reasons?
Several factors could contribute to a lack of efficacy. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions.
Stability and Storage Conditions
Proper storage of this compound is critical to maintain its activity and ensure reproducible experimental results.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| 4°C | Up to 6 Months | For short-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short-term storage of working aliquots. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no this compound activity | Improper Storage: The compound may have degraded due to incorrect storage conditions (e.g., exposure to light, moisture, or repeated freeze-thaw cycles). | Always store this compound as recommended in the stability table. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Incorrect Concentration: Calculation error or inaccurate pipetting leading to a lower final concentration. | Double-check all calculations and ensure your pipettes are calibrated. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. | |
| Cell Line Insensitivity: The cell line used may have a less prominent LUBAC-dependent NF-κB signaling pathway. | Confirm the expression and activity of LUBAC components in your cell line. Consider using a positive control cell line known to have robust LUBAC activity, such as A549 or HEK293T cells. | |
| Precipitation of this compound in cell culture medium | Poor Aqueous Solubility: this compound is sparingly soluble in aqueous solutions. | Prepare fresh dilutions from a DMSO stock immediately before use. Ensure the final DMSO concentration in the culture medium is low (e.g., <0.5%) and mix well. |
| High Concentration: Using a concentration that exceeds its solubility limit in the final medium. | Perform a solubility test to determine the maximum soluble concentration in your specific medium. | |
| Observed Cytotoxicity | High Concentration: this compound can exhibit cytotoxicity at high concentrations. | Determine the optimal, non-toxic concentration range for your cell line using a cell viability assay (e.g., MTT or CCK-8). |
| Combined Treatment Effects: Co-treatment with other agents, such as TNF-α, can enhance cell death. | Be aware of potential synergistic effects and adjust this compound concentration accordingly when using it in combination with other treatments. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
96-well cell culture plates
-
Chosen adherent or suspension cell line
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare a series of this compound dilutions in complete culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Replace the medium in the wells with the this compound dilutions and a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 24-72 hours, depending on the experimental design.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Inhibition of TNF-α-induced NF-κB Activation
This protocol details how to assess the inhibitory effect of this compound on the NF-κB pathway by monitoring the phosphorylation of IκBα via Western blot.
Materials:
-
This compound
-
6-well cell culture plates
-
A549 or HEK293T cells
-
Complete cell culture medium
-
Recombinant human TNF-α
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treatment with this compound: Treat the cells with the desired concentration of this compound (or vehicle control) for 1-2 hours.
-
TNF-α Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: a. Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. c. Incubate the membrane with the primary antibody overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the signal using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phospho-IκBα signal to total IκBα and the loading control (β-actin).
Visualizations
This compound Experimental Workflow
Caption: A generalized workflow for experiments involving this compound.
This compound Inhibition of the Canonical NF-κB Signaling Pathway
Caption: this compound inhibits LUBAC, preventing NF-κB activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | HOIP inhibitor, LUBAC inhibitor| Probechem Biochemicals [probechem.com]
- 4. Small-molecule inhibitors of linear ubiquitin chain assembly complex (LUBAC), HOIPINs, suppress NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
troubleshooting Hoipin-8 insolubility in aqueous solutions
Welcome to the technical support center for Hoipin-8. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a primary focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, cell culture media). What should I do?
A1: this compound is inherently insoluble in aqueous solutions such as water, PBS, and ethanol.[1] Direct addition of solid this compound or a concentrated DMSO stock to an aqueous buffer will likely result in precipitation. To achieve a working concentration in your experimental medium, a stock solution in a suitable organic solvent must first be prepared, followed by a careful dilution process.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]
Q3: I have prepared a DMSO stock solution, but the compound precipitates when I add it to my aqueous experimental medium. How can I prevent this?
A3: Precipitation upon addition to aqueous solutions is a common issue due to the hydrophobic nature of this compound. Here are some strategies to prevent this:
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to your aqueous medium, perform a serial dilution of the stock solution in DMSO first to get closer to your final concentration. Then, add this intermediate dilution to your medium.
-
Pre-warming: Pre-warming both your diluted this compound stock and the cell culture medium or buffer to 37°C before mixing can help prevent precipitation.
-
Sonication: If precipitation occurs, gentle sonication can help to redissolve the compound.
-
Use of Co-solvents: For in vivo studies or challenging in vitro systems, a co-solvent system may be necessary. A common formulation involves initial dissolution in DMSO, followed by dilution with agents like PEG300 and Tween 80 before adding the aqueous component.
Q4: What are the maximum soluble concentrations of this compound in various solvents?
A4: The solubility of this compound can vary slightly between batches. The following table summarizes typical maximum concentrations.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 30 - 80 mg/mL | 65.73 - 175.29 mM | Use of fresh, anhydrous DMSO is recommended. Sonication may be required. |
| Water | Insoluble | Insoluble | |
| Ethanol | Insoluble | Insoluble | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | 4.38 mM | Sonication is recommended. |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 1.25 mg/mL | ≥ 2.74 mM | |
| 10% DMSO + 90% corn oil | 1.25 mg/mL | 2.74 mM | Requires sonication. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound solid powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume and concentration (Molecular Weight: 456.38 g/mol ). For example, for 1 mL of a 10 mM stock solution, you will need 4.56 mg of this compound.
-
Weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
-
Protocol for Preparing a Working Solution of this compound in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or aqueous buffer, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or plates
-
-
Procedure:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
To minimize the final DMSO concentration, it is recommended to perform an intermediate dilution. For example, dilute the 10 mM stock 1:10 in DMSO to obtain a 1 mM solution.
-
Slowly add the desired volume of the 1 mM this compound solution to your pre-warmed cell culture medium while gently swirling. For a final concentration of 1 µM in 2 mL of medium, add 2 µL of the 1 mM stock.
-
Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
If any precipitation is observed, the medium can be gently sonicated or warmed to aid dissolution.
-
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: this compound inhibits the LUBAC-mediated NF-κB signaling pathway.
References
Technical Support Center: Minimizing Hoipin-8 Cytotoxicity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of Hoipin-8 in long-term cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific small-molecule inhibitor of the linear ubiquitin chain assembly complex (LUBAC).[1][2] LUBAC is a key regulator of the canonical nuclear factor-κB (NF-κB) signaling pathway.[3][4] this compound works by covalently modifying the active site cysteine (Cys885) within the HOIP subunit of LUBAC, thereby inhibiting its E3 ligase activity and the formation of linear ubiquitin chains.[4] This suppression of linear ubiquitination leads to the downregulation of NF-κB activation, which is involved in inflammatory responses and cell survival.
Q2: Is this compound generally considered cytotoxic?
Several studies report that this compound exhibits low cytotoxicity at concentrations effective for inhibiting LUBAC and NF-κB signaling in short-term assays. For instance, in A549 cells, this compound showed no apparent cytotoxicity at concentrations up to 100 μM in a 72-hour assay. However, in long-term experiments, even low-level cytotoxicity can become significant, leading to altered cell behavior or cell death.
Q3: What are the common signs of cytotoxicity in cell culture?
Common indicators of cytotoxicity include:
-
A decrease in the rate of cell proliferation.
-
Changes in cell morphology, such as rounding, shrinking, or detachment from the culture surface.
-
Increased presence of floating cells or cellular debris in the culture medium.
-
Reduced metabolic activity as measured by assays like MTT or ATP-based assays.
-
Increased plasma membrane permeability, detectable by assays such as LDH release or trypan blue exclusion.
Q4: Why might cytotoxicity be more pronounced in long-term experiments?
In long-term cultures, the cumulative effects of a compound can become more apparent. This can be due to:
-
Chronic stress: Continuous inhibition of a critical signaling pathway like NF-κB can interfere with normal cellular processes required for long-term survival and proliferation.
-
Compound accumulation: The compound may accumulate within the cells over time, reaching toxic intracellular concentrations.
-
Metabolite toxicity: The cellular metabolism of this compound over extended periods might produce toxic byproducts.
-
Selection pressure: The compound may select for a subpopulation of cells that are resistant, altering the overall characteristics of the culture.
Troubleshooting Guides
Guide 1: Optimizing this compound Concentration and Exposure
If you are observing cytotoxicity in your long-term experiments with this compound, the first step is to optimize the concentration and exposure duration.
| Troubleshooting Step | Recommended Action | Rationale |
| Determine the IC50 and EC50 | Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for LUBAC inhibition and the half-maximal effective concentration (EC50) for the desired biological effect. | This will help you identify the lowest effective concentration of this compound, minimizing off-target effects and cytotoxicity. |
| Titrate Down the Concentration | Based on the IC50/EC50 values, test a range of lower concentrations in your long-term assay. | You may find a concentration that is sufficient to achieve the desired biological outcome over a longer period without causing significant cell death. |
| Intermittent Dosing | Instead of continuous exposure, consider an intermittent dosing schedule (e.g., 24 hours on, 24 hours off). | This can allow cells to recover from the inhibitory effects of this compound, potentially reducing cumulative toxicity. |
| Reduce Exposure Time | If possible for your experimental design, reduce the overall duration of the treatment. | Shorter exposure times will inherently limit the cumulative toxic effects. |
Guide 2: Addressing Solvent and Media-Related Cytotoxicity
The solvent used to dissolve this compound and the cell culture medium itself can contribute to cytotoxicity.
| Troubleshooting Step | Recommended Action | Rationale |
| Solvent Control | Always include a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. | This will help you differentiate between the cytotoxicity of this compound and that of the solvent. |
| Optimize Solvent Concentration | Determine the maximum tolerated concentration of your solvent for your specific cell line. The final concentration of DMSO should typically be below 0.5%. | High concentrations of solvents like DMSO can be toxic to cells. |
| Media Formulation | Ensure you are using the optimal media formulation for your cell type. Consider if the media pH is stable over the course of the experiment. | Suboptimal culture conditions can stress cells and make them more susceptible to compound-induced toxicity. |
| Serum Concentration | Experiment with different serum concentrations in your culture medium. | Serum proteins can sometimes bind to compounds, reducing their free concentration and thus their toxicity. However, some cell types are sensitive to low serum conditions. |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound
This protocol outlines a method to determine the optimal working concentration of this compound that effectively inhibits the target pathway with minimal cytotoxicity.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates (clear for microscopy, opaque for luminescence/fluorescence assays)
-
Reagents for a cell viability assay (e.g., MTT, CellTiter-Glo®)
-
Reagents for a cytotoxicity assay (e.g., LDH release assay kit)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your long-term experiment (e.g., 24, 48, 72 hours, or even longer with appropriate media changes).
-
Assess Cell Viability and Cytotoxicity:
-
MTT Assay: At the end of the incubation, add MTT reagent to each well and incubate according to the manufacturer's instructions. Then, add the solubilization solution and measure the absorbance.
-
LDH Assay: Collect the cell culture supernatant to measure the release of lactate dehydrogenase (LDH), an indicator of membrane damage. Follow the instructions of your LDH assay kit.
-
-
Data Analysis: Calculate the percentage of cell viability and cytotoxicity for each concentration relative to the vehicle control. Plot the dose-response curves to determine the IC50 for cytotoxicity.
Protocol 2: Long-Term Cell Culture with this compound
This protocol provides a general framework for long-term experiments with this compound, incorporating strategies to minimize cytotoxicity.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound at the predetermined optimal, non-toxic concentration
-
Culture flasks or plates
-
Trypsin-EDTA
-
Sterile PBS
Procedure:
-
Initial Seeding: Seed your cells at a lower density than for short-term experiments to accommodate a longer growth period.
-
Treatment: After the cells have adhered, replace the medium with fresh medium containing either the optimal concentration of this compound or the vehicle control.
-
Media Changes: Change the medium every 2-3 days. The fresh medium should contain the appropriate concentration of this compound or vehicle. This is crucial to replenish nutrients and remove metabolic waste, as well as to maintain a consistent concentration of the inhibitor.
-
Cell Passaging: When the cells reach a certain confluency (e.g., 70-80%), they will need to be passaged.
-
Wash the cells with sterile PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium.
-
Centrifuge the cells and resuspend them in fresh medium containing this compound or vehicle.
-
Seed a portion of the cells into new culture vessels to continue the experiment.
-
-
Monitoring: Regularly monitor the cells under a microscope for any signs of cytotoxicity. At predetermined time points, you can harvest cells for your specific downstream analyses.
Visualizations
Caption: this compound inhibits the LUBAC complex, preventing NF-κB activation.
Caption: A systematic workflow to determine and use a non-toxic this compound concentration.
References
- 1. This compound | HOIP inhibitor, LUBAC inhibitor| Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule inhibitors of linear ubiquitin chain assembly complex (LUBAC), HOIPINs, suppress NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results with Hoipin-8 treatment
Technical Support Center: Hoipin-8 Treatment
Welcome to the technical support center for this compound. This guide provides troubleshooting solutions for researchers encountering unexpected results during their experiments with this compound, a potent and selective inhibitor of the linear ubiquitin chain assembly complex (LUBAC).[1][2] The expected outcome of this compound treatment is the inhibition of LUBAC's E3 ligase activity, leading to downregulation of the canonical NF-κB pathway and sensitization of cells to apoptosis.[3][4] If you are not observing these expected effects, please consult the frequently asked questions (FAQs) and troubleshooting guides below.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not observing the expected decrease in cell viability. In fact, my cancer cells seem resistant or are even proliferating after this compound treatment. What is happening?
A1: This is a critical observation that may point towards intrinsic or acquired resistance mechanisms within your specific cell model. The most common cause is the activation of compensatory survival pathways.[5]
Troubleshooting Steps:
-
Verify Compound Activity: Ensure your batch of this compound is active. Use a positive control cell line known to be sensitive to this compound.
-
Check for Pathway Reactivation: Inhibition of one signaling pathway can sometimes lead to the upregulation of another. A primary candidate for this effect is the MAPK/ERK pathway, a parallel survival pathway that can be activated as a compensatory mechanism when the NF-κB pathway is inhibited.
-
Action: Perform western blot analysis to check the phosphorylation status of key proteins in the MAPK/ERK pathway (e.g., p-MEK, p-ERK1/2). An increase in their phosphorylation following this compound treatment would suggest the activation of this compensatory pathway.
-
Data Interpretation:
The table below summarizes potential western blot results when investigating resistance to this compound.
| Protein Target | Expected Result (Sensitive Cells) | Unexpected Result (Resistant Cells) | Implication of Unexpected Result |
| p-IκBα | Decreased | Decreased | This compound is inhibiting the NF-κB pathway as expected. |
| Cleaved Caspase-3 | Increased | No Change / Decreased | Apoptosis is not being successfully induced. |
| p-ERK1/2 | No Change | Increased | A compensatory MAPK/ERK survival pathway has been activated. |
| p-Akt | No Change | Increased | A compensatory PI3K/Akt pathway may be activated. |
Visualization of Compensatory Pathway Activation:
Q2: My IC50 value for this compound varies significantly between experiments. How can I improve consistency?
A2: Fluctuations in IC50 values are a common issue in cell-based assays and can stem from multiple sources, including experimental technique and the biological state of the cells.
Troubleshooting Workflow:
The following workflow can help you systematically identify the source of variability.
Key Considerations:
-
Compound Stability: this compound stock solutions should be stored at -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
Seeding Density: Ensure that cells are in the logarithmic growth phase at the time of treatment. Both sparse and overly confluent cultures can respond differently to the compound.
Q3: this compound is inhibiting NF-κB signaling, but I'm not seeing an increase in apoptosis. What should I check?
A3: This suggests that while the primary target is being engaged, downstream apoptotic pathways are not being effectively activated. This could be due to the specific biology of your cell line or technical issues with the apoptosis assay.
Troubleshooting Steps:
-
Confirm NF-κB Inhibition: First, confirm target engagement by measuring downstream targets of NF-κB, such as the expression of ICAM1 or IL-6 via qPCR. This compound should effectively reduce the expression of these genes.
-
Use an Orthogonal Apoptosis Assay: If you are using a single method (e.g., Caspase-Glo), validate the results with a different technique. For example, pair a caspase activity assay with Annexin V/PI staining by flow cytometry to differentiate between apoptosis and necrosis.
-
Evaluate Anti-Apoptotic Protein Levels: Your cell line may overexpress anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) that confer resistance to apoptosis induction.
-
Action: Perform a western blot to assess the baseline levels of key anti-apoptotic and pro-apoptotic proteins.
-
-
Consider Combination Therapy: In some models, inhibiting LUBAC alone is not sufficient to induce robust apoptosis. Combining this compound with another agent, such as a TNF-α stimulus, can significantly enhance apoptotic cell death.
Data on Combination Treatment Synergy:
The following table presents representative data on the synergistic effect of this compound and TNF-α in a resistant cell line.
| Treatment | % Apoptotic Cells (Annexin V+) | Fold Change vs. Control |
| Vehicle Control | 4.5% | 1.0 |
| This compound (10 µM) | 8.2% | 1.8 |
| TNF-α (20 ng/mL) | 10.5% | 2.3 |
| This compound + TNF-α | 45.8% | 10.2 |
Experimental Protocols
Protocol 1: Western Blot for Pathway Analysis (p-ERK & p-IκBα)
-
Cell Seeding: Plate 1.5 x 10^6 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 6, 12, or 24 hours).
-
Lysis: Wash cells twice with ice-cold PBS. Lyse cells in 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-Glycine gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-IκBα, anti-β-Actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane 3 times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Add ECL substrate and visualize bands using a chemiluminescence imager.
Protocol 2: Cell Viability (IC50 Determination) using CellTiter-Glo®
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 90 µL of medium. Incubate overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium at 10x the final desired concentration.
-
Treatment: Add 10 µL of the 10x this compound dilutions to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Luminescence Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells and plot the dose-response curve using non-linear regression to determine the IC50 value.
References
- 1. This compound | HOIP inhibitor, LUBAC inhibitor| Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HOIP limits anti‐tumor immunity by protecting against combined TNF and IFN‐gamma‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PI3K/mTOR Leads to Adaptive Resistance in Matrix-Attached Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
how to dissolve and dilute Hoipin-8 for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the dissolution, dilution, and administration of Hoipin-8 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific small-molecule inhibitor of the Linear Ubiquitin Chain Assembly Complex (LUBAC).[1][2][3][4] Its primary mechanism involves inhibiting the E3 ubiquitin ligase activity of the HOIP subunit, which is the catalytically active component of the LUBAC.[5] this compound covalently modifies the active site cysteine (Cys885) in HOIP, which blocks the formation of Met1-linked linear ubiquitin chains. This action ultimately suppresses the canonical NF-κB signaling pathway, which is crucial in immune and inflammatory responses.
Q2: What is the recommended solvent for dissolving this compound powder?
This compound is insoluble in water and ethanol. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO). It is advised to use fresh, anhydrous DMSO, as absorbed moisture can reduce the compound's solubility.
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the this compound powder in fresh DMSO. Sonication or gentle heating can be used to aid dissolution. For example, to create a 10 mg/mL stock solution, you would add 100 µL of DMSO to 1 mg of this compound powder and ensure it is fully dissolved.
Q4: What are the recommended vehicle formulations for in vivo administration of this compound?
Due to its poor water solubility, a multi-component vehicle is required to administer this compound in vivo. A DMSO stock solution must first be prepared and then diluted into a final formulation. It is critical to add and mix each solvent sequentially to avoid precipitation. Several formulations have been established, with the choice depending on the administration route and experimental requirements.
Q5: How should I store this compound powder and stock solutions?
-
Powder: Store the solid powder at -20°C for up to 3 years.
-
Stock Solutions (in DMSO): Aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles. Store at -80°C for up to one year or at -20°C for up to one month.
-
Working Solutions: It is strongly recommended to prepare the final diluted working solution for in vivo experiments freshly on the day of use.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Solubility Data
| Solvent/Vehicle | Solubility | Notes |
| DMSO | 30 mg/mL (65.73 mM) | Use fresh, anhydrous DMSO. |
| DMSO | 50 mg/mL (109.56 mM) | May require sonication to fully dissolve. |
| Water | Insoluble | - |
| Ethanol | Insoluble | - |
| In Vivo Formulation 1 | ≥1.25 mg/mL (2.74 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. |
| In Vivo Formulation 2 | ≥1.25 mg/mL (2.74 mM) | 10% DMSO, 90% (20% SBE-β-CD in saline). |
| In Vivo Formulation 3 | ≥1.25 mg/mL (2.74 mM) | 10% DMSO, 90% Corn oil. |
Table 2: Biological Activity
| Target | Assay | IC₅₀ |
| LUBAC | Recombinant LUBAC linear ubiquitination assay | 11 nM |
| NF-κB Activation | TNF-α-induced, in A549 cells | 11.9 µM |
| NF-κB Activation | In HEK293T cells | 0.42 µM |
Experimental Protocols & Workflow
Protocol: Preparation of this compound for Intraperitoneal (IP) Injection
This protocol describes the preparation of a 1 mL working solution of this compound at a final concentration of 1.25 mg/mL.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare Stock Solution:
-
Prepare a 12.5 mg/mL stock solution of this compound in DMSO. For example, weigh 2.5 mg of this compound and dissolve it in 200 µL of DMSO.
-
Ensure the powder is completely dissolved. Gentle vortexing and sonication can be used to create a clear solution.
-
-
Prepare Final Formulation (Sequential Addition is Critical):
-
In a sterile microcentrifuge tube, start with 100 µL of the 12.5 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80. Mix again until the solution is homogeneous and clear.
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.
-
The final concentration will be 1.25 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
Administration:
-
Use the freshly prepared solution for in vivo administration immediately for optimal results.
-
Caption: Workflow for preparing this compound for in vivo administration.
Troubleshooting Guide
Q: My this compound solution precipitated when I added the aqueous component (saline). What went wrong?
A: Precipitation is a common issue and usually occurs for one of two reasons:
-
Incorrect Order of Addition: The solvents must be added in the correct sequence (DMSO stock -> PEG300 -> Tween-80 -> Saline). The organic solvents and surfactant (PEG300, Tween-80) act as co-solvents and emulsifiers that create a stable microenvironment for the hydrophobic this compound, preventing it from crashing out when the final aqueous saline is added.
-
Insufficient Mixing: Ensure the solution is thoroughly mixed and completely clear after the addition of each component before proceeding to the next step.
Solution: Discard the precipitated solution and prepare a new one, carefully following the sequential addition and mixing steps outlined in the protocol.
Q: I am observing signs of toxicity or distress in my animals post-injection. Could the vehicle be the cause?
A: Yes, the vehicle itself, particularly at high concentrations of DMSO or Tween-80, can cause local irritation, hemolysis, or systemic toxicity.
Solution:
-
Run a Vehicle Control Group: Always include a control group of animals that receives the vehicle solution without this compound. This will help you differentiate between vehicle-induced toxicity and compound-specific effects.
-
Optimize the Formulation: If vehicle toxicity is suspected, consider alternative formulations. For example, the vehicle containing SBE-β-CD (10% DMSO, 90% of 20% SBE-β-CD in saline) is often better tolerated than formulations with high percentages of PEG and Tween.
-
Minimize Injection Volume: Administer the lowest possible volume to achieve the target dose, and consider the administration route's limitations.
Q: I am not observing the expected biological effect of this compound in my in vivo model. What are some potential reasons?
A: Several factors could contribute to a lack of efficacy:
-
Compound Degradation: Ensure the this compound powder and stock solutions have been stored correctly. Improper storage can lead to degradation. Prepare fresh working solutions for each experiment.
-
Poor Bioavailability: The chosen route of administration and formulation may not be optimal for your model, leading to poor absorption or rapid clearance. You may need to explore different formulations or administration routes (e.g., oral gavage vs. intraperitoneal injection).
-
Insufficient Dose: The dose may be too low to achieve a therapeutic concentration at the target site. A dose-response study may be necessary to determine the optimal dose for your specific model and endpoint. This compound has been used in vitro at concentrations up to 30 µM.
-
Precipitation Post-Injection: The compound may be precipitating out of solution at the injection site, preventing its distribution. Using a clear, stable formulation is critical to avoid this.
Signaling Pathway
This compound acts by inhibiting the LUBAC complex, which is a key activator of the canonical NF-κB pathway. The diagram below illustrates this mechanism.
Caption: this compound inhibits LUBAC, preventing NF-κB activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Small-molecule inhibitors of linear ubiquitin chain assembly complex (LUBAC), HOIPINs, suppress NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | HOIP inhibitor, LUBAC inhibitor| Probechem Biochemicals [probechem.com]
- 5. Mechanisms underlying linear ubiquitination and implications in tumorigenesis and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
potential limitations of using Hoipin-8 as a LUBAC inhibitor
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential limitations and experimental considerations when using Hoipin-8, a potent inhibitor of the Linear Ubiquitin Chain Assembly Complex (LUBAC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that potently and specifically targets the LUBAC E3 ligase. It acts by covalently modifying the active site cysteine (Cys885) within the RING2 domain of HOIP (also known as RNF31), the catalytic subunit of the LUBAC complex.[1][2][3] This modification interrupts the RING-HECT-hybrid reaction, thereby preventing the generation of Met1-linked (linear) ubiquitin chains.[1][3]
Q2: How specific is this compound for LUBAC? Are there known off-target effects?
This compound exhibits high specificity for LUBAC. Studies have shown that it does not significantly inhibit the E3 activities of other ligases from different families, such as c-IAP2 (RING family), E6AP (HECT family), or HHARI (RBR family). Furthermore, it does not affect other cellular ubiquitination processes, like parkin-mediated ubiquitination of mitofusin-1. Immunoblotting analyses have confirmed that while this compound effectively reduces the levels of linear ubiquitin chains in cells, it has minimal to no effect on the levels of K63-linked, K48-linked, or total ubiquitin.
Q3: What is the cytotoxicity profile of this compound?
This compound generally displays low cytotoxicity at concentrations effective for LUBAC inhibition. For example, in A549 human lung carcinoma cells, it shows little effect on cell viability even at concentrations up to 100 μM after 72 hours of treatment. However, a critical limitation and functional aspect of LUBAC inhibition is the sensitization of cells to apoptosis, particularly TNF-α-induced cell death. Therefore, in experimental systems where TNF-α or other death receptor ligands are present, this compound treatment can lead to increased cell death.
Q4: What are the primary limitations for in vivo use of this compound?
The primary concern for in vivo applications is the fundamental role of LUBAC in cellular survival. Complete genetic knockout of LUBAC components like HOIP or HOIL-1L is embryonically lethal in mice, largely due to massive apoptosis. This suggests that systemic and potent inhibition of LUBAC by this compound could lead to significant toxicity. While this compound has been used successfully in mouse models, such as for alleviating imiquimod-induced psoriasis, careful dose-finding and toxicity studies are crucial for any in vivo application. Additionally, established protocols for systemic in vivo administration are not yet widespread.
Q5: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO. For stock solutions, it is recommended to dissolve in fresh, anhydrous DMSO at a concentration of 30-50 mg/mL. For long-term storage, the powder form should be kept at -20°C for up to 3 years, and stock solutions in solvent should be stored at -80°C for up to one year to maintain stability. Avoid repeated freeze-thaw cycles by preparing aliquots. For in vivo formulations, multi-step dissolution protocols involving DMSO, PEG300, Tween-80, and saline are often required to achieve a clear solution.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound based on published data.
Table 1: Potency and Efficacy of this compound
| Parameter | IC₅₀ Value | Cell Line / System | Notes | Reference(s) |
| LUBAC Inhibition (recombinant) | 11 nM | In vitro biochemical assay | Potency against the core LUBAC complex. | |
| LUBAC-induced NF-κB Activation | 0.42 µM | HEK293T cells | Represents a 10-fold enhancement over its predecessor, Hoipin-1. | |
| TNF-α-induced NF-κB Activation | 11.9 µM | HEK293T cells | Represents a 4-fold enhancement over Hoipin-1. |
Table 2: Cytotoxicity of this compound
| Parameter | IC₅₀ Value | Cell Line | Incubation Time | Notes | Reference(s) |
| Cytotoxicity | ~100 µM | A549 cells | 72 hours | This compound shows minimal toxicity at concentrations typically used for LUBAC inhibition. |
Visualized Pathways and Workflows
Troubleshooting Guide
Problem 1: I observe significant, unexpected cell death after this compound treatment.
-
Possible Cause: Your cells may be sensitized to apoptosis. LUBAC is a key suppressor of TNF-α-induced cell death. If your cell culture medium contains endogenous TNF-α (e.g., from serum) or if your cells produce it, inhibiting LUBAC can reveal this underlying pro-apoptotic signal.
-
Troubleshooting Steps:
-
Assay for Apoptosis: Perform a western blot for cleaved caspases (e.g., Caspase-3, Caspase-8) to confirm that the observed cell death is apoptotic.
-
Use a Caspase Inhibitor: Co-treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if it rescues the cell death phenotype.
-
Titrate this compound: Reduce the concentration of this compound to the lowest effective dose for LUBAC inhibition in your system.
-
Check Media Components: Consider using serum-free media or TNF-α-depleted serum to identify the source of the pro-apoptotic signal.
-
Problem 2: I am not observing the expected inhibition of my NF-κB pathway.
-
Possible Cause 1: Compound Inactivity: The this compound stock solution may have degraded or precipitated.
-
Solution: Prepare a fresh stock solution from powder. Ensure it is fully dissolved in high-quality, anhydrous DMSO. Store aliquots at -80°C and avoid multiple freeze-thaw cycles.
-
-
Possible Cause 2: Pathway Independence: The specific signaling pathway you are studying may not be dependent on LUBAC. While LUBAC is crucial for TNF-α and IL-1β signaling, its role in other pathways can be context-dependent. For instance, LUBAC protein is necessary but its catalytic activity is dispensable for NF-κB activation via lymphocyte antigen receptors.
-
Solution: Use a positive control stimulus known to be LUBAC-dependent, such as TNF-α or IL-1β, to confirm that this compound is active in your cell system. Confirm LUBAC expression (HOIP, HOIL-1L, SHARPIN) in your cells via western blot.
-
-
Possible Cause 3: Insufficient Concentration/Time: The concentration or pre-incubation time of this compound may be insufficient.
-
Solution: Perform a dose-response and time-course experiment. Pre-incubation for at least 1-3 hours is often recommended before adding the stimulus.
-
Problem 3: My this compound solution is cloudy or forms a precipitate in media.
-
Possible Cause: this compound has limited aqueous solubility. Adding a concentrated DMSO stock directly to aqueous media can cause it to precipitate.
-
Troubleshooting Steps:
-
Dilute Serially: Perform serial dilutions in your cell culture media to reach the final concentration.
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your culture is consistent across all conditions and is non-toxic to your cells (typically <0.5%).
-
Check Media pH and Temperature: Ensure the media is at the correct pH and temperature (37°C) before adding the inhibitor.
-
Key Experimental Protocols
1. NF-κB Luciferase Reporter Assay
This protocol is used to quantify the effect of this compound on NF-κB transcriptional activity.
-
Methodology:
-
Seed cells (e.g., HEK293T) in a 24- or 48-well plate.
-
Transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
After 18-24 hours, replace the medium. Pre-treat the cells with various concentrations of this compound (e.g., 0.1 to 30 µM) or vehicle (DMSO) for 1-3 hours.
-
Stimulate the cells with a known NF-κB activator (e.g., 10 ng/mL TNF-α or 1 ng/mL IL-1β) for 6-8 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity.
-
2. Cell Viability / Cytotoxicity Assay
This protocol assesses the direct effect of this compound on cell health.
-
Methodology:
-
Seed cells (e.g., A549) in a 96-well plate at a suitable density.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0 to 100 µM) in fresh medium.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add a viability reagent (e.g., Calcein-AM, MTS, or resazurin) and incubate according to the manufacturer's instructions.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
3. Immunoprecipitation (IP) of LUBAC-Modified Substrates
This protocol is used to determine if this compound inhibits the linear ubiquitination of a specific protein target (e.g., NEMO).
-
Methodology:
-
Plate cells and grow to 80-90% confluency.
-
Pre-treat cells with the desired concentration of this compound or vehicle for 3 hours.
-
Stimulate with an appropriate ligand (e.g., 1 ng/mL IL-1β) for 15 minutes.
-
Wash cells with ice-cold PBS and lyse with a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100, but avoiding strong ionic detergents like SDS or sodium deoxycholate that can disrupt protein-protein interactions). Sonication can be crucial for extracting nuclear and membrane proteins.
-
Clarify the lysate by centrifugation.
-
Incubate a portion of the lysate with an antibody against the target protein (e.g., anti-NEMO) and protein A/G beads overnight at 4°C.
-
Wash the beads extensively with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the immunoprecipitates by western blotting using an antibody specific for linear (M1-linked) ubiquitin chains. Include an input control to verify protein expression.
-
References
Technical Support Center: Ensuring Complete Inhibition of LUBAC with Hoipin-8
For researchers, scientists, and drug development professionals utilizing Hoipin-8 to inhibit the Linear Ubiquitin Chain Assembly Complex (LUBAC), this technical support center provides essential guidance to ensure successful and complete inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is LUBAC and why is it important?
A1: The Linear Ubiquitin Chain Assembly Complex (LUBAC) is an E3 ubiquitin ligase complex essential for generating linear (M1-linked) polyubiquitin chains.[1] This complex is composed of three subunits: HOIL-1L (also known as RBCK1), HOIP (also known as RNF31), and SHARPIN.[1] The catalytic activity resides in the HOIP subunit.[1] LUBAC plays a critical role in activating the canonical NF-κB signaling pathway in response to various stimuli such as TNF-α and IL-1β.[1][2] Dysregulation of LUBAC activity is implicated in various diseases, including inflammatory disorders and cancer.
Q2: What is this compound and how does it inhibit LUBAC?
A2: this compound is a potent and specific small-molecule inhibitor of LUBAC. It is a derivative of Hoipin-1 with significantly enhanced potency. This compound works by covalently modifying the active site cysteine (Cys885) in the HOIP subunit of LUBAC, thereby inhibiting its ability to generate linear ubiquitin chains. This inhibition effectively suppresses LUBAC-mediated NF-κB activation.
Q3: What is the recommended working concentration for this compound?
A3: The optimal working concentration of this compound can vary depending on the cell type and experimental conditions. However, a common starting point for cell-based assays is in the range of 10-30 µM. For in vitro ubiquitination assays using recombinant LUBAC, the IC50 has been reported to be as low as 11 nM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: How long should I pre-treat my cells with this compound?
A4: Pre-treatment times can vary, but a pre-incubation period of 30 minutes to 2 hours is commonly used before applying the stimulus (e.g., TNF-α, IL-1β). This allows for sufficient time for this compound to enter the cells and inhibit LUBAC.
Q5: Is this compound toxic to cells?
A5: this compound has been shown to have low cytotoxicity at effective concentrations. For example, in A549 cells, it exhibited little cell toxicity at concentrations up to 100 µM after 72 hours of treatment. However, it is good practice to perform a cytotoxicity assay (e.g., MTT or Calcein-AM assay) to confirm cell viability in your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete or no inhibition of LUBAC activity (e.g., persistent NF-κB activation). | Suboptimal this compound concentration. | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell type. Start with a range of 1 µM to 50 µM. |
| Insufficient pre-treatment time. | Increase the pre-incubation time with this compound before adding your stimulus. Try pre-treating for 1, 2, or even 4 hours. | |
| This compound degradation. | Prepare fresh stock solutions of this compound in DMSO and store them at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Use fresh DMSO for preparing stock solutions as moisture can reduce solubility. | |
| Cell line-specific differences. | Different cell lines may have varying levels of LUBAC expression or different sensitivities to this compound. Confirm LUBAC expression in your cell line via Western blot. | |
| High background or non-specific effects. | Off-target effects of this compound. | While this compound is highly specific for LUBAC, it is crucial to include proper controls. Use a negative control (vehicle-treated cells) and a positive control (stimulus-only treated cells). Consider using a catalytically inactive HOIP mutant (C885S) as a genetic control to confirm that the observed effects are due to LUBAC inhibition. |
| Issues with the readout assay (e.g., Western blot, luciferase reporter). | Ensure your antibodies for Western blotting are specific and validated. For reporter assays, check for non-specific effects of this compound on the reporter itself. | |
| Difficulty confirming LUBAC inhibition. | Indirect measurement of inhibition. | Directly assess the formation of linear ubiquitin chains. This can be done by immunoprecipitating a known LUBAC substrate (e.g., NEMO, RIPK1) and then immunoblotting with an antibody specific for M1-linked ubiquitin chains. |
| Issues with immunoprecipitation. | Use a lysis buffer that does not disrupt protein-protein interactions. A non-denaturing lysis buffer is recommended for co-immunoprecipitation experiments. Ensure efficient cell lysis, for example by sonication, to release nuclear and membrane-bound proteins. |
Quantitative Data Summary
Table 1: IC50 Values for this compound
| Assay Type | System | IC50 Value | Reference |
| In vitro LUBAC inhibition | Recombinant LUBAC | 11 nM | |
| NF-κB Activation (LUBAC-mediated) | HEK293T cells | 0.42 µM | |
| NF-κB Activation (TNF-α-induced) | HEK293T cells | 11.9 µM | |
| Cell Viability | A549 cells (72 hours) | >100 µM |
Experimental Protocols
Protocol 1: Verification of LUBAC Inhibition by Western Blot
This protocol describes how to assess the inhibition of LUBAC-mediated NF-κB signaling by observing the phosphorylation of IκBα.
-
Cell Culture and Treatment:
-
Plate your cells of interest (e.g., A549, HEK293T) at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with the desired concentrations of this compound (e.g., 10 µM, 30 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a known LUBAC-dependent agonist, such as TNF-α (10 ng/mL) or IL-1β (1 ng/mL), for the indicated time points (e.g., 0, 5, 15, 30 minutes).
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate to shear DNA and ensure complete lysis.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total IκBα or a housekeeping protein like β-actin.
-
Protocol 2: Detection of Linear Ubiquitination by Immunoprecipitation
This protocol allows for the direct detection of M1-linked ubiquitin chains on a target protein.
-
Cell Treatment and Lysis:
-
Follow the cell culture and treatment steps as described in Protocol 1.
-
For lysis, use a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) containing protease inhibitors and N-ethylmaleimide (NEM) to inhibit deubiquitinases.
-
To denature proteins and preserve ubiquitin chains, cells can be initially lysed in a buffer containing 1% SDS and heated at 95°C for 5 minutes, followed by dilution with an SDS-free buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against the target protein (e.g., NEMO) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with lysis buffer.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Perform Western blotting as described in Protocol 1.
-
Probe the membrane with an antibody specific for M1-linked ubiquitin chains.
-
To confirm successful immunoprecipitation, the membrane can be stripped and re-probed with an antibody against the target protein (e.g., NEMO).
-
Visualizations
Caption: LUBAC-mediated NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for verifying LUBAC inhibition by detecting linear ubiquitination.
References
Validation & Comparative
Comparing Hoipin-8 to Genetic Knockout of HOIP: A Guide for Researchers
For researchers investigating the intricate roles of the Linear Ubiquitin Chain Assembly Complex (LUBAC), choosing the right tool to probe its function is paramount. The LUBAC E3 ligase, with its catalytic subunit HOIP (also known as RNF31), is a critical regulator of NF-κB signaling, immunity, and cell death.[1][2] Two primary methods for disrupting HOIP function are the use of the small molecule inhibitor Hoipin-8 and genetic knockout of the RNF31 gene. This guide provides a comprehensive comparison of these two approaches, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
At a Glance: this compound vs. HOIP Knockout
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockout of HOIP |
| Mechanism | Covalent modification of the active site Cys885 in HOIP, inhibiting its catalytic activity.[3][4] | Complete removal of the HOIP protein. |
| Nature of Inhibition | Acute, reversible (depending on compound washout and protein turnover), and dose-dependent. | Chronic and permanent loss of function. |
| Specificity | Highly potent inhibitor of LUBAC's linear ubiquitination activity.[5] Minimal off-target effects reported on other ubiquitin chain types (K48, K63). | Specific to the RNF31 gene, but can have profound and complex developmental consequences. |
| Key Phenotype | Suppression of NF-κB signaling and increased sensitivity to TNF-α-induced apoptosis. | Embryonic lethality in mice due to aberrant TNF-induced endothelial cell death. |
| Experimental Model | Applicable to a wide range of cell lines and in vivo models. | Requires generation of knockout cell lines or conditional knockout mice. |
Delving Deeper: Mechanism of Action
This compound is a potent, small-molecule inhibitor of LUBAC. It functions by covalently binding to the active site cysteine (Cys885) within the RING2 domain of HOIP. This modification directly inhibits the catalytic activity of HOIP, preventing the formation of linear (M1-linked) ubiquitin chains.
In contrast, genetic knockout of HOIP involves the complete ablation of the RNF31 gene, leading to a total loss of the HOIP protein. This results in a non-functional LUBAC complex, thereby preventing all downstream signaling events mediated by linear ubiquitination.
Impact on NF-κB Signaling
Both this compound and HOIP knockout significantly impair the activation of the canonical NF-κB pathway. LUBAC-mediated linear ubiquitination of NEMO (IKKγ) is a crucial step in the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its degradation and the nuclear translocation of NF-κB.
Studies have shown that this compound effectively suppresses TNF-α-induced NF-κB activation. Similarly, cells deficient in HOIP exhibit attenuated NF-κB activation in response to stimuli like TNF-α and genotoxic stress.
Quantitative Comparison of Inhibitory Effects
| Parameter | This compound | Reference |
| IC50 for LUBAC activity | 11 nM | |
| IC50 for LUBAC-mediated NF-κB activation | 0.42 µM (in HEK293T cells) | |
| IC50 for TNF-α-induced NF-κB activation | 11.9 µM |
Consequences on Cell Viability and Apoptosis
A critical function of LUBAC is to protect cells from TNF-α-induced apoptosis. By promoting NF-κB activation, LUBAC upregulates the expression of anti-apoptotic genes. Disruption of LUBAC function, either by this compound or genetic knockout, sensitizes cells to apoptosis.
HOIP-deficient cells show increased formation of the death-inducing Complex-II, leading to enhanced caspase-8 activation and apoptosis. Pharmacological inhibition of HOIP with this compound similarly accelerates TNF-α-induced cell death. Notably, the complete knockout of HOIP in mice is embryonically lethal due to widespread apoptosis of endothelial cells, a phenotype that can be rescued by the simultaneous knockout of TNFR1.
Experimental Protocols
This compound Treatment for NF-κB Inhibition Assay
-
Cell Culture: Plate A549 cells in a 24-well plate at a density of 1 x 10^5 cells/well and culture overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0-30 µM) for 30 minutes to 1 hour.
-
Stimulation: Stimulate the cells with 10 ng/ml TNF-α for the desired time period (e.g., 15 minutes for signaling analysis, 6 hours for reporter assays).
-
Analysis:
-
Western Blot: Lyse the cells and perform immunoblotting for phosphorylated IKKα/β, IκBα, and p65 to assess NF-κB pathway activation.
-
Reporter Assay: For cells transfected with an NF-κB luciferase reporter, measure luciferase activity to quantify NF-κB-dependent transcription.
-
Generation of HOIP Knockout Cells using CRISPR/Cas9
-
gRNA Design: Design and clone a gRNA targeting a critical exon of the RNF31 gene into a suitable CRISPR/Cas9 expression vector.
-
Transfection: Transfect the gRNA/Cas9 plasmid into the desired cell line (e.g., HEK293T).
-
Single-Cell Cloning: After 48-72 hours, perform single-cell sorting into 96-well plates to isolate individual clones.
-
Screening and Validation: Expand the clones and screen for HOIP protein knockout by Western blot. Validate the genomic modification by sequencing the targeted locus.
Choosing the Right Approach
The choice between using this compound and generating a HOIP knockout depends on the specific research question.
This compound is ideal for:
-
Acute inhibition studies: To understand the immediate effects of LUBAC inhibition.
-
Dose-response experiments: To investigate the effects of partial versus complete inhibition.
-
High-throughput screening: As a tool to identify other components of the LUBAC signaling pathway.
-
In vivo studies where embryonic lethality is a concern: To transiently inhibit LUBAC function in adult animals.
HOIP knockout is more suitable for:
-
Studying the long-term consequences of LUBAC deficiency: To understand the developmental and chronic effects of complete loss of function.
-
Validating the specificity of small molecule inhibitors: To confirm that the observed phenotype is indeed due to the inhibition of the target.
-
Investigating non-catalytic functions of HOIP: Although this compound targets the catalytic activity, a knockout model eliminates the entire protein, including any potential scaffolding functions.
Conclusion
Both this compound and genetic knockout of HOIP are powerful tools for dissecting the function of the LUBAC complex. This compound offers a reversible and titratable method for acute inhibition, making it versatile for a wide range of cellular and in vivo experiments. Genetic knockout provides a model for complete and chronic loss of function, essential for understanding the fundamental roles of HOIP in development and disease. A thorough consideration of the experimental goals and the inherent advantages and limitations of each approach will enable researchers to make an informed decision and generate robust and meaningful data.
References
- 1. Small-molecule inhibitors of linear ubiquitin chain assembly complex (LUBAC), HOIPINs, suppress NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LUBAC-mediated linear ubiquitination: a crucial regulator of immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | HOIP inhibitor, LUBAC inhibitor| Probechem Biochemicals [probechem.com]
Validating Hoipin-8's Effects with siRNA Knockdown of LUBAC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor Hoipin-8 and siRNA-mediated knockdown for validating the function of the Linear Ubiquitin Chain Assembly Complex (LUBAC). We present supporting experimental data, detailed protocols for key experiments, and visualizations of the involved signaling pathways and workflows.
The Linear Ubiquitin Chain Assembly Complex (LUBAC) is a critical E3 ligase complex that plays a crucial role in regulating cellular processes such as inflammation, immunity, and apoptosis, primarily through the activation of the NF-κB signaling pathway.[1][2][3] LUBAC is composed of three subunits: the catalytic subunit HOIP (HOIL-1L Interacting Protein), and two accessory proteins, HOIL-1L (Heme-oxidized IRP2 Ubiquitin Ligase 1) and SHARPIN (SHANK-associated RH domain Interacting Protein). Given its central role in cellular signaling, LUBAC has emerged as a promising target for therapeutic intervention in various diseases.
This compound is a potent and specific small molecule inhibitor of LUBAC. It covalently modifies the active site cysteine (Cys885) in the RING2 domain of HOIP, thereby inhibiting the formation of linear ubiquitin chains. Validating the on-target effects of such inhibitors is crucial. A standard and reliable method for this is to compare the phenotypic effects of the small molecule with those induced by genetic knockdown of its target. This guide focuses on the use of small interfering RNA (siRNA) to knock down the expression of the LUBAC subunits and compares the outcomes with those of this compound treatment.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data comparing the efficacy and effects of this compound with siRNA-mediated knockdown of the LUBAC subunits.
| Method | Target | Efficacy | Key Advantages | Key Limitations |
| This compound | HOIP (catalytic subunit of LUBAC) | IC50 ≈ 11 nM for LUBAC inhibition | Rapid onset of action, dose-dependent and reversible inhibition, high potency and specificity. | Potential for off-target effects, though shown to be highly selective for LUBAC. |
| siRNA Knockdown | HOIP, HOIL-1L, or SHARPIN mRNA | Typically >80% reduction in target protein expression | High specificity for the target gene, allows for the study of individual subunit functions. | Slower onset of action (24-72 hours), potential for incomplete knockdown and off-target effects, compensation from other proteins. |
| Treatment | Effect on TNF-α induced NF-κB Activation | Effect on TNF-α induced Apoptosis (with Cycloheximide) |
| This compound (10 µM) | Significant reduction in IκBα phosphorylation and subsequent NF-κB reporter activity. | Potentiation of Caspase-3/7 and Caspase-8 activity, leading to increased apoptosis. |
| siRNA vs. HOIP | Substantial reduction in NF-κB activation, comparable to this compound treatment. | Significant increase in Caspase-3/7 and Caspase-8 activity, phenocopying this compound effects. |
| siRNA vs. HOIL-1L | Partial reduction in NF-κB activation. | Less pronounced effect on apoptosis compared to HOIP or SHARPIN knockdown. |
| siRNA vs. SHARPIN | Significant reduction in NF-κB activation. | Marked increase in apoptosis, similar to HOIP knockdown. |
Comparison with Alternative LUBAC Inhibitors
| Inhibitor | Mechanism of Action | Reported IC50/Effective Concentration | Specificity and Notes |
| This compound | Covalent modification of HOIP active site Cys885. | ~11 nM for LUBAC inhibition. | Highly potent and selective for LUBAC. |
| Gliotoxin | Binds to the RING-IBR-RING domain of HOIP. | ~1 µM for NF-κB inhibition. | Fungal metabolite with known cytotoxicity and potential for off-target effects. |
| BAY 11-7082 | Irreversibly inhibits IκBα phosphorylation, also reported to inhibit LUBAC. | ~10 µM for IκBα phosphorylation inhibition. | Broad-spectrum inhibitor of NF-κB signaling with multiple targets, not specific to LUBAC. |
| Bendamustine | Alkylating agent used in chemotherapy, reported to inhibit LUBAC. | Varies depending on cell type. | Not a specific LUBAC inhibitor, has widespread effects on cellular processes. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
siRNA-mediated Knockdown of LUBAC Subunits
This protocol describes the transient transfection of siRNA to knockdown the expression of HOIP, HOIL-1L, or SHARPIN in a human cell line (e.g., HEK293T or A549).
Materials:
-
HEK293T or A549 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNA targeting HOIP, HOIL-1L, SHARPIN, and a non-targeting control (20 µM stocks)
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of complete growth medium. Ensure cells are 60-80% confluent at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 pmol of siRNA in 250 µL of Opti-MEM in a microcentrifuge tube.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions. Mix gently by pipetting and incubate for 15-20 minutes at room temperature.
-
-
Transfection: Add the 500 µL siRNA-Lipofectamine complex dropwise to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown: Harvest the cells and perform quantitative Western blotting to assess the protein levels of HOIP, HOIL-1L, and SHARPIN. A knockdown efficiency of >80% is recommended for subsequent experiments.
Quantitative Western Blot Analysis
Materials:
-
Transfected or treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HOIP, anti-HOIL-1L, anti-SHARPIN, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor.
Materials:
-
Cells transfected with siRNA or pre-treated with this compound
-
NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid
-
Transfection reagent (e.g., FuGENE HD)
-
TNF-α (10 ng/mL)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfection (for non-stable lines): Co-transfect cells with the NF-κB firefly luciferase reporter and the Renilla luciferase control plasmid 24 hours prior to treatment.
-
Treatment: Treat the cells with this compound (e.g., 10 µM for 1 hour) or perform siRNA knockdown (48-72 hours post-transfection).
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases, which is a hallmark of apoptosis.
Materials:
-
Cells treated with this compound or with LUBAC components knocked down
-
TNF-α (20 ng/mL) and Cycloheximide (10 µg/mL)
-
Caspase-Glo 3/7 Assay kit
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Plating and Treatment: Plate cells in a white-walled 96-well plate. Treat with this compound or perform siRNA knockdown.
-
Apoptosis Induction: Induce apoptosis by treating the cells with a combination of TNF-α and cycloheximide for 4-6 hours.
-
Caspase Activity Measurement: Add the Caspase-Glo 3/7 reagent to each well, mix, and incubate for 1 hour at room temperature.
-
Luminescence Reading: Measure the luminescence using a luminometer. The signal is proportional to the amount of caspase-3/7 activity.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: LUBAC-mediated NF-κB Signaling Pathway and Points of Inhibition.
Caption: LUBAC's Role in Apoptosis and its Inhibition.
Caption: Experimental Workflow for Comparing this compound and siRNA.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Gliotoxin Suppresses NF-κB Activation by Selectively Inhibiting Linear Ubiquitin Chain Assembly Complex (LUBAC) - ACS Chemical Biology - Figshare [acs.figshare.com]
- 3. LUBAC-mediated linear ubiquitination: a crucial regulator of immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hoipin-8 and Other LUBAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The linear ubiquitin chain assembly complex (LUBAC) is a critical E3 ligase complex that plays a pivotal role in innate immunity, inflammation, and cell death signaling pathways, primarily through the activation of the nuclear factor-κB (NF-κB) pathway.[1][2] LUBAC is unique in its ability to generate methionine-1 (M1)-linked linear ubiquitin chains, a post-translational modification that serves as a scaffold for the recruitment of downstream signaling proteins.[3] The catalytic activity of LUBAC resides in the HOIL-1L-interacting protein (HOIP) subunit.[3] Given its central role in various signaling cascades, LUBAC has emerged as a promising therapeutic target for a range of diseases, including inflammatory disorders and certain types of cancer. This guide provides a comparative analysis of Hoipin-8, a potent and specific LUBAC inhibitor, with other known inhibitors, supported by experimental data and detailed methodologies.
This compound: A Potent and Specific LUBAC Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency against LUBAC. It is a derivative of Hoipin-1, developed to enhance inhibitory activity.[2] this compound acts as a covalent inhibitor, targeting the active site cysteine (Cys885) within the RING2 domain of the HOIP subunit. This covalent modification effectively blocks the RING-HECT-hybrid reaction mechanism of HOIP, thereby preventing the formation of linear ubiquitin chains.
Quantitative Comparison of LUBAC Inhibitors
The following table summarizes the available quantitative data for this compound and its precursor, Hoipin-1. Efforts to identify other specific and potent LUBAC inhibitors with publicly available, directly comparable IC50 values have been challenging. While other compounds have been reported to inhibit LUBAC, they often lack specificity or detailed, head-to-head comparative data with this compound.
| Inhibitor | Biochemical IC50 (LUBAC) | Cellular IC50 (NF-κB Activation) | Mechanism of Action | Specificity | Reference |
| This compound | 11 nM | 0.42 µM (HEK293T cells) | Covalent modification of HOIP (Cys885) | Specific for LUBAC | |
| Hoipin-1 | 2.8 µM | 4.0 µM (HEK293T cells) | Covalent modification of HOIP (Cys885) | Specific for LUBAC | |
| Gliotoxin | Not specified (potent inhibitor) | Not specified (potent inhibitor) | Binds to the RING-IBR-RING domain of HOIP | Non-specific, multiple cellular targets | |
| BAY11-7082 | Reported to inhibit LUBAC | Not specified | IKK inhibitor with off-target effects on LUBAC | Non-specific |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
LUBAC Signaling Pathway and Inhibition
The diagram below illustrates the canonical NF-κB signaling pathway initiated by TNF-α and the point of intervention by LUBAC inhibitors like this compound.
Caption: LUBAC-mediated NF-κB signaling pathway and this compound inhibition.
Experimental Protocols
In Vitro LUBAC Inhibition Assay (Biochemical IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of LUBAC.
Workflow:
Caption: Workflow for in vitro LUBAC inhibition assay.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing recombinant LUBAC complex (HOIP, HOIL-1L, and SHARPIN), ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2, e.g., UbcH5c/Ube2d3), ubiquitin, and ATP in an appropriate reaction buffer.
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is incubated at 37°C for a specified time to allow for the formation of linear ubiquitin chains.
-
Reaction Termination: The reaction is stopped, typically by adding SDS-PAGE sample buffer and heating.
-
Detection: The formation of linear ubiquitin chains is detected by immunoblotting using an antibody specific for M1-linked ubiquitin chains.
-
Data Analysis: The intensity of the linear ubiquitin chain signal is quantified for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce LUBAC activity by 50%, is calculated by fitting the data to a dose-response curve.
NF-κB Reporter Assay (Cellular IC50 Determination)
This cell-based assay measures the effect of a compound on LUBAC-mediated NF-κB activation in a cellular context.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and co-transfected with plasmids encoding the three LUBAC subunits (HOIP, HOIL-1L, and SHARPIN) and an NF-κB-luciferase reporter plasmid. A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.
-
Inhibitor Treatment: The transfected cells are treated with various concentrations of the test inhibitor (e.g., this compound) for a defined period.
-
Cell Lysis: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity (from the NF-κB reporter) is normalized to the Renilla luciferase activity. The IC50 value is determined by plotting the normalized luciferase activity against the inhibitor concentration and fitting the data to a dose-response curve.
Other LUBAC Inhibitors and Discovery Efforts
The development of specific and potent LUBAC inhibitors is an active area of research. Early identified compounds such as gliotoxin, BAY11-7082, thiolutin, and aureotricin have been shown to inhibit LUBAC activity; however, these compounds lack specificity and exhibit off-target effects, limiting their utility as research tools and therapeutic agents.
More recent efforts have focused on fragment-based drug discovery approaches to identify novel covalent inhibitors targeting the active site of HOIP. These studies have successfully identified new chemical scaffolds that can serve as starting points for the development of next-generation LUBAC inhibitors with improved potency and selectivity. However, detailed comparative data for these newer compounds against established inhibitors like this compound are not yet widely available in the public domain.
Conclusion
This compound stands out as a highly potent and specific inhibitor of LUBAC, demonstrating significant advantages over its precursor, Hoipin-1, and non-specific inhibitors. Its well-characterized mechanism of action and robust inhibitory activity in both biochemical and cellular assays make it an invaluable tool for studying the physiological and pathological roles of LUBAC. The detailed experimental protocols provided herein offer a foundation for the standardized evaluation of existing and novel LUBAC inhibitors. As research in this field progresses, the development of a broader range of specific inhibitors will be crucial for the therapeutic targeting of LUBAC-driven diseases.
References
- 1. Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of linear ubiquitin chain assembly complex (LUBAC), HOIPINs, suppress NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LUBAC-mediated linear ubiquitination: a crucial regulator of immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hoipin-8 and BAY11-7082: Specificity in NF-κB Pathway Inhibition
For researchers, scientists, and drug development professionals, understanding the precise mechanism and specificity of chemical probes is paramount. This guide provides a detailed comparison of Hoipin-8 and BAY11-7082, two inhibitors commonly used to study the NF-κB signaling pathway, with a focus on their distinct mechanisms of action, specificity, and supporting experimental data.
Executive Summary
This compound emerges as a highly potent and specific inhibitor of the Linear Ubiquitin Chain Assembly Complex (LUBAC), directly targeting its catalytic subunit HOIP. In contrast, BAY11-7082, while widely used as an NF-κB inhibitor, exhibits a broader and less defined mechanism of action. Evidence suggests that BAY11-7082 does not directly inhibit the IκB kinase (IKK) complex but rather acts on upstream components of the ubiquitin system, leading to a range of off-target effects. This guide delineates these differences through quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in selecting the appropriate tool for their studies.
Data Presentation: Quantitative Inhibitor Comparison
The following table summarizes the key quantitative data for this compound and BAY11-7082, highlighting their differing potencies and target specificities.
| Parameter | This compound | BAY11-7082 |
| Primary Target | LUBAC (HOIP subunit) | IκBα phosphorylation (indirectly) |
| IC50 for LUBAC Inhibition | 11 nM[1][2] | Ineffective at non-toxic concentrations[3] |
| IC50 for NF-κB Activation | 0.42 µM (LUBAC-induced)[1] | 10 µM (TNFα-induced IκBα phosphorylation)[4] |
| Known Off-Targets | Minimal reported | Ubc13, UbcH7 (E2 enzymes), USP7, USP21, NLRP3 inflammasome |
| Mechanism of Action | Covalent modification of Cys885 in HOIP | Michael addition to cysteine residues in multiple proteins |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct points of intervention for this compound and BAY11-7082 within the canonical NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.
Protocol 1: In Vitro LUBAC Inhibition Assay
This assay assesses the direct inhibitory effect of compounds on the enzymatic activity of LUBAC.
Materials:
-
Recombinant LUBAC (HOIP/HOIL-1L/SHARPIN)
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UbcH5c/UbcH7)
-
Wild-type ubiquitin
-
ATP
-
This compound and BAY11-7082
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Anti-linear ubiquitin antibody
-
Chemiluminescence detection reagents
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, and ATP in the reaction buffer.
-
Add recombinant LUBAC to the reaction mixture.
-
Add serial dilutions of this compound or BAY11-7082 to the reaction tubes. Include a vehicle control (DMSO).
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-linear ubiquitin antibody.
-
Detect the signal using chemiluminescence and quantify the band intensities to determine the IC50 values.
Protocol 2: NF-κB Luciferase Reporter Assay
This cell-based assay measures the activity of the NF-κB transcription factor in response to a stimulus and the effect of inhibitors.
Materials:
-
HEK293T or other suitable cell line
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium
-
TNFα or other NF-κB stimulus
-
This compound and BAY11-7082
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
After 24 hours, pre-treat the cells with serial dilutions of this compound or BAY11-7082 for 1 hour. Include a vehicle control.
-
Stimulate the cells with TNFα (e.g., 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition relative to the stimulated vehicle control to determine the IC50 values.
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay is crucial to determine the cytotoxicity of the inhibitors and to ensure that the observed effects on NF-κB are not due to cell death.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound and BAY11-7082
-
MTT reagent or CellTiter-Glo® reagent
-
Spectrophotometer or luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or BAY11-7082 for the desired time course (e.g., 24, 48, 72 hours).
-
Add the viability reagent (MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle-treated control.
Conclusion
BAY11-7082, while capable of inhibiting the NF-κB pathway, should be used with caution due to its multiple off-target effects and indirect mechanism of IKK inhibition. Researchers using BAY11-7082 should be aware of its potential to influence other cellular processes, and results should be interpreted accordingly. For studies aiming to specifically dissect the role of LUBAC, this compound is the more appropriate and reliable tool.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibitors of linear ubiquitin chain assembly complex (LUBAC), HOIPINs, suppress NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dynamin-inhibitory-peptide.com [dynamin-inhibitory-peptide.com]
Cross-Validation of Hoipin-8's LUBAC Inhibitory Activity Through Diverse Cellular and Biochemical Assays
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of experimental data validating the efficacy and specificity of Hoipin-8, a potent inhibitor of the Linear Ubiquitin Chain Assembly Complex (LUBAC). The data presented herein is aggregated from multiple studies and cross-validated through a variety of biochemical and cell-based assays. This document is intended for researchers, scientists, and drug development professionals investigating the NF-κB signaling pathway and the therapeutic potential of LUBAC inhibition.
This compound acts by directly targeting the HOIP subunit of the LUBAC, effectively suppressing the formation of methionine-1 (M1)-linked linear ubiquitin chains. This inhibitory action curtails the activation of the canonical NF-κB pathway, a critical mediator of inflammatory and immune responses. The following sections present quantitative data from various assays, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Data Presentation: Comparative Efficacy of this compound
The following table summarizes the key quantitative findings from various assays, demonstrating the potency and cellular effects of this compound, often in comparison to its less potent predecessor, Hoipin-1.
| Assay Type | Key Parameter | This compound Result | Hoipin-1 Result | Cell/System Used | Citation |
| Biochemical LUBAC Inhibition | IC50 | 11 nM | 2.8 µM | Recombinant LUBAC | [1][2] |
| LUBAC-mediated NF-κB Activation | IC50 (Luciferase Assay) | 0.42 µM | ~4.2 µM (10-fold less potent) | HEK293T cells | [2][3] |
| TNF-α-induced NF-κB Activation | IC50 (Luciferase Assay) | 11.9 µM | ~47.6 µM (4-fold less potent) | HEK293T cells | [3] |
| IL-1β-induced NF-κB Target Gene Expression | Gene Expression Reduction | Effective reduction of ICAM1 and IL-6 | Less effective reduction | A549 cells | |
| Cell Viability | IC50 | >100 µM (after 72 hours) | Not specified | A549 cells | |
| Inhibition of Linear Ubiquitination | Qualitative Reduction | Suppressed TNF-α, IL-1β, and poly(I:C)-induced linear ubiquitination | Not specified | A549 cells and Bone Marrow-Derived Macrophages (BMDM) | |
| Induction of Apoptosis | Qualitative Observation | Enhanced TNF-induced apoptosis | Less potent induction | Human tumor cell lines |
Mandatory Visualizations
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its validation.
Caption: this compound inhibits the LUBAC complex, preventing NF-κB activation.
Caption: Workflow for cross-validating this compound's activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro LUBAC Inhibition Assay
-
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the LUBAC complex.
-
Methodology:
-
Recombinant LUBAC complex (petit-LUBAC) is expressed and purified.
-
The assay is performed in a reaction buffer containing E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme, e.g., UbcH5c), and ubiquitin.
-
Varying concentrations of this compound are pre-incubated with the LUBAC complex.
-
The ubiquitination reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at 37°C and then stopped by adding SDS-PAGE loading buffer without a reducing agent.
-
The formation of linear ubiquitin chains is analyzed by immunoblotting using an antibody specific for M1-linked ubiquitin chains.
-
The intensity of the bands is quantified to determine the IC50 value of this compound.
-
NF-κB Luciferase Reporter Assay
-
Objective: To measure the effect of this compound on NF-κB-dependent gene expression in a cellular context.
-
Methodology:
-
HEK293T cells are transiently transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
After 18-24 hours, the cells are pre-treated with various concentrations of this compound for a defined period.
-
Cells are then stimulated with an NF-κB activator, such as TNF-α (e.g., 10 ng/ml) or IL-1β, for 6 hours.
-
Cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
The NF-κB luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
The IC50 value is calculated based on the dose-dependent inhibition of luciferase activity.
-
Immunoblotting for Linear Ubiquitination
-
Objective: To visually confirm the inhibition of linear ubiquitin chain formation within cells.
-
Methodology:
-
A549 cells or BMDMs are pre-treated with this compound (e.g., 30 µM) for a specified time.
-
The cells are then stimulated with TNF-α (e.g., 10 ng/ml), IL-1β (e.g., 1 ng/ml), or poly(I:C) (e.g., 10 µg/ml) for 1 hour in the continued presence of this compound.
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for linear ubiquitin chains.
-
After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Quantitative PCR (qPCR) for NF-κB Target Genes
-
Objective: To quantify the effect of this compound on the expression of endogenous NF-κB target genes.
-
Methodology:
-
Cells (e.g., A549) are treated with this compound and stimulated with an NF-κB activator as described for the immunoblotting protocol.
-
Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy).
-
cDNA is synthesized from the RNA using a reverse transcription kit.
-
qPCR is performed using SYBR Green or TaqMan probes with primers specific for NF-κB target genes (e.g., ICAM1, IL6, TNF) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
The relative gene expression is calculated using the ΔΔCt method.
-
Cell Viability Assay
-
Objective: To assess the cytotoxicity of this compound.
-
Methodology:
-
A549 cells are seeded in a 96-well plate.
-
The cells are treated with a range of this compound concentrations (e.g., 0-100 µM) for 72 hours.
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The absorbance or fluorescence is measured using a plate reader.
-
The percentage of viable cells is calculated relative to the vehicle-treated control to determine the IC50 for cytotoxicity.
-
References
A Comparative Guide to LUBAC Inhibitors: Hoipin-8 vs. Gliotoxin
For Researchers, Scientists, and Drug Development Professionals
The linear ubiquitin chain assembly complex (LUBAC) has emerged as a critical regulator of inflammatory signaling, primarily through its role in activating the nuclear factor-κB (NF-κB) pathway. As the sole E3 ligase responsible for generating linear (M1-linked) ubiquitin chains, LUBAC represents a key therapeutic target for a range of inflammatory diseases and cancers. This guide provides a detailed comparison of two prominent LUBAC inhibitors, the synthetic molecule Hoipin-8 and the fungal metabolite gliotoxin, supported by experimental data to inform inhibitor selection in research and drug development.
Performance Comparison: this compound vs. Gliotoxin
This compound and gliotoxin both inhibit LUBAC activity, but they exhibit significant differences in potency, specificity, and cellular toxicity. This compound, a derivative of Hoipin-1, is a highly potent and specific inhibitor of LUBAC.[1][2] In contrast, gliotoxin, a fungal metabolite, demonstrates broader biological activity and is associated with significant cytotoxicity.[3][4]
Quantitative Data Summary
| Parameter | This compound | Gliotoxin | References |
| Mechanism of Action | Covalently modifies the active site cysteine (Cys885) in the RING2 domain of HOIP, inhibiting the RING-HECT-hybrid reaction. | Binds to the RING-IBR-RING domain of HOIP, the catalytic center of LUBAC. | [5], |
| Potency (in vitro LUBAC inhibition) | IC50: 11 nM | IC50: 0.51 µM | , |
| Potency (cellular NF-κB inhibition) | IC50: 0.42 µM (LUBAC-induced in HEK293T cells); 11.9 µM (TNF-α-induced in HEK293T cells) | Effective at micromolar concentrations, but often overlaps with cytotoxic concentrations. | |
| Specificity | Highly specific for LUBAC. Does not significantly affect K63- or K48-linked ubiquitination. | Known to have multiple cellular targets, including inhibition of farnesyl transferase and NADPH oxidase, and can suppress JNK activation. | |
| Cytotoxicity | Low cytotoxicity reported in A549 cells (IC50 > 100 µM). | Potently cytotoxic, which can confound interpretation of its effects on LUBAC-mediated signaling in cellular assays. | |
| Origin | Synthetic small molecule | Fungal metabolite | , |
LUBAC Signaling Pathway and Inhibition
LUBAC is a key component of the TNF-α signaling pathway leading to NF-κB activation. Upon TNF-α binding to its receptor (TNFR1), a signaling complex is formed, which recruits LUBAC. LUBAC then catalyzes the formation of linear ubiquitin chains on NEMO (NF-κB essential modulator), a component of the IκB kinase (IKK) complex. This linear ubiquitination of NEMO leads to the activation of the IKK complex, which then phosphorylates IκBα. Phosphorylated IκBα is targeted for proteasomal degradation, releasing the NF-κB heterodimer (p50/p65) to translocate to the nucleus and activate the transcription of target genes. Both this compound and gliotoxin inhibit LUBAC's E3 ligase activity, thereby preventing the linear ubiquitination of NEMO and subsequent NF-κB activation.
Caption: LUBAC-mediated NF-κB signaling pathway and points of inhibition.
Experimental Protocols
Below are summaries of common experimental methodologies used to evaluate and compare LUBAC inhibitors like this compound and gliotoxin.
In Vitro LUBAC Inhibition Assay
This assay directly measures the enzymatic activity of recombinant LUBAC.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against LUBAC's ability to form linear ubiquitin chains.
-
Methodology:
-
Recombinant LUBAC (composed of HOIP, HOIL-1L, and SHARPIN) is incubated with E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5c), and ubiquitin in a reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
Varying concentrations of the inhibitor (this compound or gliotoxin) are included in the reaction mixture.
-
The reaction is allowed to proceed for a specific time at 37°C and then stopped by adding SDS-PAGE loading buffer.
-
The formation of linear ubiquitin chains is analyzed by immunoblotting with an antibody specific for M1-linked ubiquitin chains.
-
The band intensities are quantified to determine the IC50 value of the inhibitor.
-
Cellular NF-κB Activation Assays
These assays assess the effect of LUBAC inhibitors on the downstream signaling of NF-κB in a cellular context.
1. NF-κB Luciferase Reporter Assay
-
Objective: To quantify NF-κB transcriptional activity.
-
Methodology:
-
Cells (e.g., HEK293T) are co-transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
After a period of expression, cells are pre-treated with various concentrations of the inhibitor for 1-2 hours.
-
NF-κB signaling is stimulated with an agonist such as TNF-α (e.g., 10 ng/mL) or IL-1β for a defined period (e.g., 6 hours).
-
Cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
NF-κB luciferase activity is normalized to the control luciferase activity to account for differences in transfection efficiency and cell viability.
-
2. Immunoblotting for Phosphorylated IκBα and p65
-
Objective: To detect the activation of the IKK complex and NF-κB through the phosphorylation of key signaling molecules.
-
Methodology:
-
Cells (e.g., A549) are pre-treated with the inhibitor.
-
Cells are stimulated with TNF-α or another agonist for a short period (e.g., 15-30 minutes).
-
Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and immunoblotted with antibodies specific for phosphorylated IκBα, phosphorylated p65, and total IκBα and p65 as loading controls.
-
3. p65 Nuclear Translocation Assay (Immunofluorescence)
-
Objective: To visualize and quantify the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus.
-
Methodology:
-
Cells grown on coverslips are pre-treated with the inhibitor.
-
Cells are stimulated with an NF-κB agonist.
-
Cells are fixed, permeabilized, and stained with an antibody against the p65 subunit and a nuclear counterstain (e.g., DAPI).
-
Images are acquired using a fluorescence microscope, and the nuclear translocation of p65 is quantified.
-
Cytotoxicity Assay (LDH Release)
This assay measures cell membrane integrity as an indicator of cytotoxicity.
-
Objective: To determine the concentration at which an inhibitor causes cell death.
-
Methodology:
-
Cells are treated with a range of concentrations of the inhibitor for a specified duration (e.g., 24-72 hours).
-
The amount of lactate dehydrogenase (LDH) released into the cell culture medium from damaged cells is quantified using a colorimetric assay kit.
-
The results are used to calculate the IC50 for cytotoxicity.
-
Conclusion
For researchers investigating the physiological and pathological roles of LUBAC, the choice of inhibitor is critical. This compound stands out as a superior tool for specific and potent inhibition of LUBAC in both in vitro and cellular systems, with minimal confounding effects from cytotoxicity. Gliotoxin , while a historically important LUBAC inhibitor, should be used with caution due to its off-target effects and inherent cytotoxicity, which may complicate the interpretation of experimental results. This guide provides the foundational data and experimental context to assist researchers in making an informed decision for their specific research needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibitors of linear ubiquitin chain assembly complex (LUBAC), HOIPINs, suppress NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Confirming the On-Target Effects of Hoipin-8 in New Cell Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of Hoipin-8, a potent and selective inhibitor of the Linear Ubiquitin Chain Assembly Complex (LUBAC), in novel cell models. This compound offers a powerful tool to investigate the roles of linear ubiquitination in various cellular processes, including immune signaling, cell death, and oncology.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the E3 ligase activity of the HOIP subunit within the LUBAC complex.[1][2][3] LUBAC is responsible for generating linear (Met1-linked) ubiquitin chains, a critical post-translational modification that serves as a scaffold for the recruitment of downstream signaling proteins, most notably in the canonical NF-κB pathway.[1][4] By inhibiting HOIP, this compound effectively blocks the formation of these linear ubiquitin chains, leading to the suppression of NF-κB activation and other LUBAC-dependent signaling events. It is a derivative of Hoipin-1 with significantly increased potency.
Comparative Analysis of this compound Activity
The following table summarizes the reported inhibitory concentrations (IC50) of this compound across different experimental systems, demonstrating its high potency.
| Assay Type | Cell Line/System | Stimulus | IC50 | Reference |
| LUBAC Inhibition (in vitro) | Recombinant LUBAC | - | 11 nM | |
| NF-κB Activation | HEK293T | LUBAC overexpression | 0.42 µM | |
| NF-κB Activation | A549 | TNF-α | 11.9 µM |
Validating On-Target Effects in a New Cell Model: A Step-by-Step Approach
Confirming that the observed cellular phenotype upon this compound treatment is a direct consequence of LUBAC inhibition is crucial. The following experimental workflow provides a systematic approach for this validation.
Caption: Experimental workflow for validating this compound on-target effects.
Key Experimental Protocols
Below are detailed methodologies for the essential experiments outlined in the workflow.
Cell Viability/Toxicity Assay
Objective: To determine the optimal, non-toxic concentration range of this compound for the new cell model.
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for a duration relevant to your planned experiments (e.g., 24, 48, 72 hours). Include a DMSO-treated vehicle control.
-
Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay.
-
Determine the highest concentration of this compound that does not significantly impact cell viability. This concentration range should be used for subsequent on-target validation experiments. This compound has shown low cytotoxicity in A549 cells, with an IC50 of 100 µM after 72 hours of treatment.
Detection of Linear Ubiquitin Chains
Objective: To directly measure the inhibition of LUBAC's enzymatic activity by this compound.
Protocol:
-
Pre-treat cells with a non-toxic concentration of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with a known LUBAC-dependent agonist, such as TNF-α (10 ng/mL) or IL-1β (1 ng/mL), for a short period (e.g., 15-30 minutes).
-
Lyse the cells and perform immunoprecipitation for a known LUBAC substrate (e.g., NEMO or RIPK1) or perform a pull-down for total ubiquitinated proteins.
-
Analyze the immunoprecipitated or pulled-down proteins by Western blotting using an antibody specific for linear (M1-linked) ubiquitin chains.
-
A significant reduction in the amount of linear ubiquitin chains in this compound-treated cells compared to the vehicle control confirms target engagement.
NF-κB Pathway Activation Analysis
Objective: To assess the downstream consequences of LUBAC inhibition on the canonical NF-κB signaling pathway.
Protocol:
-
Pre-treat cells with this compound as described above.
-
Stimulate with TNF-α or another relevant agonist.
-
Prepare whole-cell lysates at various time points post-stimulation (e.g., 0, 15, 30, 60 minutes).
-
Perform Western blotting to detect the phosphorylation of key NF-κB pathway components, including IKKα/β, IκBα, and p65.
-
Successful on-target activity of this compound will result in a marked decrease in the phosphorylation of these proteins compared to the vehicle-treated control.
NF-κB Reporter Assay
Objective: To quantify the transcriptional activity of NF-κB in response to this compound treatment.
Protocol:
-
Transfect the cells with a luciferase reporter plasmid containing NF-κB response elements in its promoter.
-
After 24 hours, pre-treat the cells with this compound.
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α).
-
After a suitable incubation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity.
-
A dose-dependent decrease in luciferase activity in this compound-treated cells will indicate suppression of NF-κB transcriptional activity.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound within the TNF-α-induced canonical NF-κB signaling pathway.
Caption: this compound inhibits LUBAC-mediated NF-κB activation.
Alternative Approaches and Considerations
While this compound is a highly specific inhibitor, it is good practice to include additional controls to definitively attribute the observed phenotype to LUBAC inhibition.
-
Genetic Knockdown/Knockout: The most rigorous approach is to compare the effects of this compound in wild-type cells versus cells where a LUBAC component (e.g., HOIP or HOIL-1L) has been knocked down (using siRNA or shRNA) or knocked out (using CRISPR/Cas9). This compound should have a minimal effect in cells lacking a functional LUBAC complex.
-
Inactive Analogs: If available, using a structurally similar but inactive analog of this compound as a negative control can help rule out off-target effects.
-
Rescue Experiments: In a LUBAC-knockout cell line, re-expression of the wild-type LUBAC component should restore sensitivity to this compound.
By following this comprehensive guide, researchers can confidently confirm the on-target effects of this compound in their specific cell models of interest and further elucidate the critical roles of linear ubiquitination in health and disease.
References
Correlating Hoipin-8's In Vitro Potency with In Vivo Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hoipin-8 has emerged as a highly potent and specific inhibitor of the Linear Ubiquitin Chain Assembly Complex (LUBAC), a key regulator of NF-κB signaling and inflammatory responses. This guide provides a comprehensive comparison of this compound's performance with its precursor, Hoipin-1, and other LUBAC inhibitors, supported by experimental data from in vitro and in vivo studies.
Executive Summary
This compound demonstrates significantly enhanced potency in inhibiting LUBAC and NF-κB activation in cellular assays compared to Hoipin-1. This heightened in vitro activity is corroborated by in vivo evidence, where this compound has been shown to effectively alleviate imiquimod-induced psoriasis in mouse models. This guide will delve into the quantitative data supporting these findings, provide detailed experimental protocols for key assays, and visualize the underlying signaling pathways and experimental workflows.
In Vitro Efficacy: A Leap in Potency
This compound exhibits a remarkable increase in inhibitory activity against LUBAC compared to its predecessor, Hoipin-1. This enhanced potency is evident across various in vitro assays.
Table 1: Comparative In Vitro Activity of this compound and Hoipin-1
| Parameter | This compound | Hoipin-1 | Fold Improvement | Cell Line/System |
| LUBAC Inhibition (IC50) | 11 nM[1][2] | ~2.8 µM | ~255x[1] | Recombinant LUBAC |
| NF-κB Activation (IC50) | 0.42 µM[3] | >10-fold higher | ~10x[2] | HEK293T |
| TNF-α-induced NF-κB Activation (IC50) | 11.9 µM | ~47.6 µM | ~4x | A549 |
| Cell Viability (IC50) | >100 µM | Not cytotoxic | - | A549 |
In Vivo Effects: Translating Potency to Therapeutic Potential
While detailed quantitative data for this compound in animal models is emerging, initial studies have shown its therapeutic potential. This compound has been reported to "alleviate imiquimod-induced psoriasis in model mice". This finding suggests that its potent in vitro LUBAC inhibition translates to anti-inflammatory effects in a complex in vivo setting.
To illustrate the expected in vivo outcomes and methodologies, we present data from a study on Hoipin-1 in the same imiquimod-induced psoriasis model.
Table 2: In Vivo Efficacy of Hoipin-1 in an Imiquimod-Induced Psoriasis Mouse Model (Illustrative)
| Parameter | Vehicle Control | Hoipin-1 (0.1% topical) | Clobetasol (Positive Control) |
| Erythema Score (0-4) | 3.5 ± 0.2 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| Scaling Score (0-4) | 3.2 ± 0.3 | 1.5 ± 0.2 | 0.3 ± 0.1 |
| Thickness Score (0-4) | 3.8 ± 0.2 | 2.0 ± 0.4 | 0.8 ± 0.2 |
| Epidermal Thickness (µm) | 120 ± 15 | 65 ± 10 | 30 ± 5 |
| IL-17a mRNA Expression (fold change) | 25 ± 5 | 10 ± 3 | 2 ± 1 |
| IL-23a mRNA Expression (fold change) | 30 ± 6 | 12 ± 4 | 3 ± 1 |
Note: This data is illustrative for Hoipin-1 and is intended to represent the types of measurements and expected effects for LUBAC inhibitors in this model.
Alternative LUBAC Inhibitors
Several other compounds have been identified as LUBAC inhibitors, including Gliotoxin, Thiolutin, and Aureotricin. However, these are known to be non-specific and can have off-target effects, making this compound a more valuable research tool and potential therapeutic lead due to its high specificity.
Signaling Pathway and Mechanism of Action
This compound exerts its effects by directly inhibiting the catalytic activity of HOIP, the E3 ligase component of the LUBAC complex. This inhibition prevents the formation of linear ubiquitin chains on key signaling molecules like NEMO (IKKγ), which is crucial for the activation of the canonical NF-κB pathway.
Caption: this compound inhibits LUBAC-mediated NF-κB activation.
Experimental Workflows
The following diagrams illustrate the general workflows for key in vitro and in vivo experiments used to characterize this compound.
Caption: General workflow for in vitro characterization of this compound.
Caption: Workflow for the imiquimod-induced psoriasis mouse model.
Detailed Experimental Protocols
In Vitro LUBAC Inhibition Assay
-
Objective: To determine the IC50 of this compound for LUBAC-mediated linear ubiquitination.
-
Materials: Recombinant LUBAC complex (HOIP, HOIL-1L, SHARPIN), E1 activating enzyme, E2 conjugating enzyme (UbcH5c), Ubiquitin, ATP, this compound, reaction buffer.
-
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, and ATP in the reaction buffer.
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture.
-
Initiate the reaction by adding the recombinant LUBAC complex.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the formation of linear ubiquitin chains by Western blotting using an antibody specific for linear ubiquitin.
-
Quantify band intensities to determine the IC50 value.
-
NF-κB Reporter Assay
-
Objective: To measure the inhibitory effect of this compound on NF-κB activation.
-
Materials: HEK293T or A549 cells, NF-κB luciferase reporter plasmid, a constitutively active Renilla luciferase plasmid (for normalization), transfection reagent, TNF-α or IL-1β, this compound, luciferase assay reagent.
-
Procedure:
-
Co-transfect cells with the NF-κB luciferase reporter and Renilla luciferase plasmids.
-
After 24 hours, pre-treat the cells with varying concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) or IL-1β (e.g., 1 ng/mL) for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the IC50 value based on the dose-response curve.
-
Cell Viability Assay (MTT or CCK-8)
-
Objective: To assess the cytotoxicity of this compound.
-
Materials: A549 cells, cell culture medium, this compound, MTT or CCK-8 reagent, solubilization buffer (for MTT).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Imiquimod-Induced Psoriasis Mouse Model
-
Objective: To evaluate the in vivo efficacy of this compound in a psoriasis-like inflammation model.
-
Animals: BALB/c or C57BL/6 mice.
-
Materials: Imiquimod cream (5%), this compound formulated for topical application (e.g., in a suitable vehicle like DMSO/vaseline), calipers.
-
Procedure:
-
Apply a daily topical dose of imiquimod cream to the shaved back and/or ear of the mice for 5-7 consecutive days to induce psoriasis-like lesions.
-
Beginning on a predetermined day (e.g., day 3), apply topical this compound, vehicle control, or a positive control (e.g., clobetasol) to the inflamed area daily.
-
Monitor and score the severity of the skin inflammation daily using the Psoriasis Area and Severity Index (PASI), assessing erythema (redness), scaling, and thickness on a scale of 0-4 for each.
-
Measure skin thickness daily using calipers.
-
At the end of the experiment, euthanize the mice and collect skin tissue for histological analysis (H&E staining) and measurement of inflammatory cytokine mRNA levels (e.g., IL-17, IL-23) by qRT-PCR.
-
Conclusion
This compound is a significantly more potent and specific inhibitor of LUBAC and NF-κB signaling in vitro compared to Hoipin-1. Preliminary in vivo data in a mouse model of psoriasis suggests that this enhanced potency translates into therapeutic efficacy. Further quantitative in vivo studies are warranted to fully characterize the dose-response relationship and therapeutic window of this compound for inflammatory and autoimmune diseases. The experimental protocols and workflows provided in this guide offer a robust framework for the continued investigation and comparison of this compound and other LUBAC inhibitors.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Hoipin-8
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Hoipin-8, a potent inhibitor of the linear ubiquitin chain assembly complex (LUBAC). Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment.
Hazard Identification and Engineering Controls
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Due to its potency, all handling procedures involving solid this compound or its solutions should be performed in a designated area to prevent cross-contamination.
Engineering Controls:
-
Chemical Fume Hood: All work, including weighing, reconstituting, and aliquoting, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation. The facility's air should be single-pass and HEPA-filtered to prevent circulation of contaminants.[2]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound. The following table summarizes the required PPE for various procedures.
| Procedure | Required PPE | Specifications and Best Practices |
| Handling Solid (Powder) this compound | Double Gloves, Lab Coat, Safety Goggles, Respirator | Gloves: Use two pairs of nitrile gloves. Respirator: A NIOSH-approved N95 or higher-rated particulate respirator is required to prevent inhalation of the powder. |
| Handling this compound in DMSO Solution | Double Gloves (outer pair of butyl rubber or neoprene), Lab Coat, Safety Goggles | Gloves: Since Dimethyl Sulfoxide (DMSO) is a common solvent for this compound and can facilitate skin absorption of other chemicals, an inner nitrile glove and an outer glove of butyl rubber or neoprene are recommended. Nitrile gloves alone offer limited protection against DMSO. Eye Protection: Chemical safety goggles are required. A face shield may be necessary for splash hazards. |
| General Laboratory Operations | Lab Coat, Safety Goggles, Single Pair of Nitrile Gloves | Standard PPE for a chemical laboratory setting. |
Operational Plan: Step-by-Step Handling Procedures
This section provides a detailed protocol for the preparation of a this compound stock solution, a common procedure in a research setting.
Preparation of a this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation: Don the appropriate PPE for handling solid this compound (double nitrile gloves, lab coat, safety goggles, and an N95 respirator).
-
Designated Area: Perform all steps within a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance. To minimize dust generation, handle the powder gently and avoid rapid movements.
-
Solubilization:
-
Carefully transfer the weighed this compound powder into a microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the tube securely and vortex until the powder is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date, and your initials.
-
Store the stock solution aliquots at -20°C or -80°C for long-term stability.[3]
-
Experimental Workflow for a Cell-Based Assay
The following diagram illustrates a typical workflow for using this compound in a cell-based assay to inhibit NF-κB signaling.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
Waste Segregation and Collection
| Waste Type | Collection Container | Disposal Procedure |
| Solid this compound Waste | Labeled, sealed container for solid chemical waste | Dispose of as hazardous chemical waste according to your institution's guidelines. |
| Liquid Waste (DMSO solutions, contaminated media) | Labeled, sealed container for liquid chemical waste | Collect all liquid waste containing this compound. Do not pour down the drain. Dispose of as hazardous chemical waste. |
| Contaminated PPE (gloves, etc.) | Labeled, sealed bag for solid chemical waste | All disposable PPE that has come into contact with this compound should be considered contaminated and disposed of as hazardous waste. |
Decontamination and Spill Cleanup
In the event of a spill, follow these procedures immediately:
For Solid Spills:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don PPE: Wear a minimum of double nitrile gloves, a lab coat, safety goggles, and an N95 respirator.
-
Cover the Spill: Gently cover the spill with absorbent pads or paper towels to prevent the powder from becoming airborne.
-
Wet the Material: Carefully dampen the absorbent material with water to further reduce dust.
-
Clean Up: Use forceps to pick up the wetted material and place it in a sealed bag for hazardous waste disposal.
-
Decontaminate: Wipe the spill area with a suitable laboratory detergent, followed by 70% ethanol.
For Liquid Spills (in DMSO):
-
Evacuate and Secure: Alert others and secure the area.
-
Don PPE: Wear double gloves (outer pair of butyl rubber or neoprene), a lab coat, and safety goggles.
-
Absorb the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite or chemical spill pillows).
-
Collect Waste: Scoop the absorbent material into a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a laboratory detergent and then 70% ethanol.
The logical relationship for spill response is outlined in the following diagram:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
